3-Methyladipic acid
描述
Structure
3D Structure
属性
IUPAC Name |
3-methylhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOWUNSTUDKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863090 | |
| Record name | 3-Methylhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3058-01-3, 623-82-5, 626-70-0, 61898-58-6 | |
| Record name | (±)-3-Methyladipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-3-Methyladipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methyl-adipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyladipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhexanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLADIPIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyladipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-3-methyladipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methyladipic acid chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 3-Methyladipic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a dicarboxylic acid that plays a significant role as a human urinary metabolite. Its presence and concentration are of particular interest in the study of certain metabolic disorders, most notably Adult Refsum disease. This document provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound. It includes detailed tables of its physicochemical properties, spectroscopic data, and experimental protocols for its analysis. Furthermore, this guide presents visual diagrams of its metabolic pathway and a general analytical workflow to aid in research and development.
Chemical Properties and Structure
This compound, also known as 3-methylhexanedioic acid, is a derivative of adipic acid with a methyl group at the C-3 position.[1][2] This substitution introduces a chiral center, resulting in two enantiomers, (R)-3-methyladipic acid and (S)-3-methyladipic acid.[3] The compound is typically available as a racemic mixture.[4] It exists as a white crystalline solid at room temperature and is soluble in water.[4]
Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | 3-methylhexanedioic acid[2] |
| Synonyms | 3-Methylhexanedioic acid, β-Methyladipic acid, NSC 22069[4][5] |
| CAS Number | 3058-01-3[5] |
| Molecular Formula | C₇H₁₂O₄[5] |
| Canonical SMILES | CC(CCC(=O)O)CC(=O)O[2] |
| InChI | InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)[2][5] |
| InChIKey | SYEOWUNSTUDKGM-UHFFFAOYSA-N[2][5] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 160.17 g/mol [5] |
| Melting Point | 100-102 °C[5] |
| Boiling Point | 230 °C at 30 mmHg[5] |
| Water Solubility | 198.7 g/L at 25.9 °C[1] |
| pKa (Strongest Acidic) | 4.66 ± 0.10 (Predicted)[1] |
| logP | 0.65 (ALOGPS)[6] |
| Physical State | Solid (white fine crystalline powder)[1][4] |
Biological Role and Metabolic Pathway
This compound is a key metabolite in the ω-oxidation pathway of phytanic acid.[7] Phytanic acid is a branched-chain fatty acid that humans acquire through their diet, particularly from meat and dairy products.[5] In individuals with Adult Refsum Disease (ARD), the primary α-oxidation pathway for phytanic acid degradation is deficient due to a defect in the enzyme phytanoyl-CoA hydroxylase.[8][9] Consequently, the alternative ω-oxidation pathway becomes crucial for metabolizing the accumulating phytanic acid.[1][8] This pathway ultimately yields this compound, which is then excreted in the urine.[8] Therefore, urinary levels of this compound can serve as a biomarker for the ω-oxidation of phytanic acid and are often elevated in patients with ARD.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uab.edu [uab.edu]
- 4. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nvkc.nl [nvkc.nl]
- 6. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the 3-Methyladipic Acid Metabolic Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the metabolic pathways involving 3-methyladipic acid (3-MAA), its clinical significance as a biomarker, and the experimental methodologies used for its study.
Introduction
This compound (3-methylhexanedioic acid) is a dicarboxylic acid that serves as a key metabolite in alternative fatty acid oxidation pathways.[1] While typically present at low levels, its accumulation in urine and plasma is indicative of specific inborn errors of metabolism, making it a crucial biomarker for disease diagnosis and monitoring. This guide elucidates the core metabolic pathways, associated pathologies, and the technical protocols for investigating 3-MAA.
Core Metabolic Pathway: ω-Oxidation of Phytanic Acid
The primary route for this compound production in humans is through the ω-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[2] This pathway becomes particularly active when the primary α-oxidation pathway is impaired.
-
Standard Pathway (α-Oxidation): In healthy individuals, phytanic acid is metabolized in the peroxisomes. The enzyme phytanoyl-CoA hydroxylase (PHYH) initiates its breakdown via α-oxidation.
-
Alternative Pathway (ω-Oxidation): When α-oxidation is deficient, the body utilizes the ω-oxidation pathway as a compensatory mechanism.[3] This process involves the oxidation of the terminal methyl group of phytanic acid, followed by successive rounds of β-oxidation. This metabolic route ultimately yields this compound, which is then excreted in the urine.[4][5]
Clinical Relevance and Pathophysiology
Elevated this compound is primarily associated with two metabolic disorders:
Adult Refsum Disease (ARD)
ARD is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, leading to a blockage in the α-oxidation pathway.[6] Consequently, phytanic acid accumulates in plasma and tissues. The ω-oxidation pathway becomes the primary route for phytanic acid metabolism, resulting in a significant increase in urinary 3-MAA excretion.[2] Thus, 3-MAA serves as a critical biomarker for diagnosing ARD and monitoring dietary therapy efficacy.[6]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
MCAD deficiency is an inherited disorder of fatty acid oxidation caused by mutations in the ACADM gene.[7][8] This deficiency prevents the body from breaking down medium-chain fatty acids for energy, particularly during fasting.[9][10] While not a primary marker, a general dicarboxylic aciduria, which can include this compound among other dicarboxylic acids, may be observed as the ω-oxidation pathway is upregulated to handle the excess medium-chain fatty acids.
Secondary Carnitine Deficiency
In fatty acid oxidation disorders, the accumulation of acyl-CoA esters can lead to their conjugation with carnitine to form acylcarnitines, which are then excreted.[11] This process can deplete the body's free carnitine pool, leading to a secondary carnitine deficiency.[11][12] This deficiency further impairs the transport of long-chain fatty acids into the mitochondria, exacerbating the metabolic crisis.[13]
Quantitative Data Summary
The following tables summarize quantitative findings from studies on patients with Adult Refsum Disease, highlighting the clinical utility of 3-MAA measurements.
Table 1: ω-Oxidation Pathway Capacity in ARD Patients
| Parameter | Value | Unit | Reference |
| Mean Capacity | 6.9 (Range: 2.8–19.4) | mg PA/day | [6][14] |
| Molar Equivalent | 20.4 (Range: 8.3–57.4) | µmol PA/day | [6][14] |
PA: Phytanic Acid
Table 2: Correlation and Dynamic Changes in ARD Patients
| Parameter | Finding | Details | Reference |
| Plasma PA vs. 3-MAA Excretion | Positive Correlation | r = 0.61; P = 0.03 | [6][15] |
| Effect of 56-hour Fast | Increase in 3-MAA Excretion | 208 ± 58% increase | [6][15] |
| Effect of 56-hour Fast | Increase in Plasma PA | 158% (Range: 125–603%) increase | [6][15] |
| Plasma PA Half-life (New Patient) | 22.4 days | ω-oxidation accounted for 30% of initial PA excretion. | [6] |
PA: Phytanic Acid; 3-MAA: this compound
Implied Signaling Pathway Involvement
While this compound itself is not a known direct signaling molecule, its production is a consequence of metabolic dysregulation that can trigger major signaling cascades. The accumulation of fatty acids and their metabolites, due to defects in oxidation pathways, can lead to lipotoxicity, oxidative stress, and inflammation. These cellular states are known to activate pathways such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, which regulates lipid metabolism, and the PI3K/Akt/mTOR pathway, which is central to cell growth, survival, and metabolism.[16][17][18]
References
- 1. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Showing Compound this compound (FDB022115) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]
- 5. glpbio.com [glpbio.com]
- 6. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 8. ACADM - Wikipedia [en.wikipedia.org]
- 9. ACADM gene: MedlinePlus Genetics [medlineplus.gov]
- 10. ACADM | Rupa Health [rupahealth.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 14. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Arachidonic acid activates phosphatidylinositol 3-kinase signaling and induces gene expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methyladipic Acid: From Discovery to Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methyladipic acid (3-MAA), a dicarboxylic acid of significant interest in the study of inborn errors of metabolism. This document details the history of its discovery, its biochemical origins, and its crucial role as a biomarker for certain metabolic disorders, most notably Adult Refsum Disease (ARD). Detailed experimental protocols for its synthesis and quantitative analysis in biological fluids are provided, alongside tabulated data and visual representations of its metabolic pathways and analytical workflows to serve as a valuable resource for researchers, clinicians, and professionals in drug development.
Introduction
This compound (3-MAA), systematically known as 3-methylhexanedioic acid, is a seven-carbon dicarboxylic acid.[1] While present in trace amounts in healthy individuals, its accumulation in urine is a key indicator of underlying metabolic dysfunction.[2] Specifically, 3-MAA is a terminal metabolite of the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid derived from dietary sources.[3][4] In individuals with a compromised α-oxidation pathway for phytanic acid, the alternative ω-oxidation pathway becomes more active, leading to elevated levels of 3-MAA.[3][4] This makes the quantification of 3-MAA a critical tool in the diagnosis and monitoring of peroxisomal disorders such as Adult Refsum Disease.
Discovery and History
The history of this compound is intertwined with the elucidation of fatty acid metabolism and the understanding of rare genetic disorders. While the compound itself was synthesized early in the 20th century, its clinical significance was not recognized until much later.
A key milestone in the history of this compound was its identification as a urinary metabolite in patients with Refsum disease. This autosomal recessive neurological disorder, first described by Sigvald Refsum in the 1940s, is characterized by the accumulation of phytanic acid in tissues and plasma.[5][6] Later research established that the primary metabolic defect in most cases of Refsum disease lies in the α-oxidation of phytanic acid, specifically a deficiency in the enzyme phytanoyl-CoA hydroxylase.[7][8] This blockage of the primary degradation pathway for phytanic acid leads to its metabolism through the alternative ω-oxidation pathway, resulting in the formation and subsequent excretion of this compound.[3][4]
The first documented synthesis of β-methyladipic acid (an older nomenclature for this compound) was reported by Arthur I. Vogel in 1931.[9] This early work laid the foundation for the chemical understanding of this dicarboxylic acid.
Biochemical Pathways and Significance
The metabolic fate of phytanic acid is central to understanding the significance of this compound. In healthy individuals, phytanic acid is primarily metabolized through α-oxidation in the peroxisomes. However, in individuals with defects in this pathway, ω-oxidation becomes a crucial, albeit less efficient, alternative.
α-Oxidation of Phytanic Acid
The α-oxidation pathway is a multi-step process that shortens the branched-chain fatty acid by one carbon atom, allowing it to then enter the β-oxidation pathway. The initial and rate-limiting step is the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH).[7][10] A deficiency in this enzyme is the hallmark of classic Refsum disease.
ω-Oxidation of Phytanic Acid and Formation of this compound
When α-oxidation is impaired, the body utilizes the ω-oxidation pathway, which typically handles a minor fraction of fatty acid metabolism. This pathway involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. The key enzymes in this pathway are members of the cytochrome P450 family (specifically CYP4A and CYP4F subfamilies), alcohol dehydrogenase, and aldehyde dehydrogenase.[4][11] This process converts phytanic acid into a dicarboxylic acid, which can then undergo β-oxidation from the ω-end. The final product of this alternative degradation route is this compound.[12][13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Omega oxidation - Wikipedia [en.wikipedia.org]
- 5. aurametrix.weebly.com [aurametrix.weebly.com]
- 6. Sustainable Routes for the Synthesis of Renewable Adipic Acid from Biomass Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. byjus.com [byjus.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyladipic Acid and Its Nexus with Phytanic Acid Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key biomarker in the alternative omega-oxidation (ω-oxidation) pathway of phytanic acid catabolism. Phytanic acid, a branched-chain fatty acid derived from dietary sources, is primarily metabolized through peroxisomal alpha-oxidation (α-oxidation). In certain inherited metabolic disorders, such as Adult Refsum Disease (ARD) and Zellweger syndrome, defects in the α-oxidation pathway lead to the accumulation of phytanic acid. This accumulation triggers the upregulation of the ω-oxidation pathway, resulting in the increased production and excretion of 3-MAA. This guide provides a comprehensive overview of the intricate relationship between 3-MAA and phytanic acid catabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways.
Phytanic Acid Catabolism: A Dual-Pathway Process
The breakdown of phytanic acid in humans occurs through two principal metabolic routes: the major α-oxidation pathway and the minor ω-oxidation pathway.
Alpha-Oxidation Pathway
Under normal physiological conditions, the vast majority of phytanic acid is metabolized via α-oxidation within the peroxisomes. The β-methyl group on phytanic acid prevents its direct entry into the β-oxidation spiral. Therefore, α-oxidation is a necessary initial step. This multi-enzyme process involves the removal of the carboxyl group as carbon dioxide, shortening the fatty acid chain by one carbon to produce pristanic acid. Pristanic acid can then be activated to pristanoyl-CoA and subsequently undergo peroxisomal β-oxidation.
Omega-Oxidation Pathway
The ω-oxidation pathway serves as an alternative, albeit less efficient, route for phytanic acid degradation. This pathway is primarily active when the α-oxidation pathway is impaired. It involves the oxidation of the terminal methyl group (ω-carbon) of phytanic acid, followed by successive rounds of β-oxidation from the ω-end. This process ultimately yields shorter-chain dicarboxylic acids, with this compound being a prominent end-product excreted in the urine. In individuals with defective α-oxidation, the ω-oxidation pathway can become a significant route for phytanic acid detoxification.[1][2][3]
Clinical Significance in Peroxisomal Disorders
The interplay between these two pathways is of paramount clinical importance in the diagnosis and monitoring of several peroxisomal disorders.
Adult Refsum Disease (ARD)
ARD is an autosomal recessive disorder characterized by a deficiency of the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), the first enzyme in the α-oxidation pathway.[4][5] This enzymatic block leads to the systemic accumulation of phytanic acid in plasma and tissues, resulting in a range of neurological symptoms. In ARD patients, the ω-oxidation pathway is upregulated to compensate for the defective α-oxidation, leading to a significant increase in urinary 3-MAA excretion.[2][6]
Zellweger Syndrome Spectrum
Zellweger syndrome is the most severe of a spectrum of disorders characterized by defects in peroxisome biogenesis. This results in the malfunction of multiple peroxisomal metabolic pathways, including the α-oxidation of phytanic acid. Consequently, patients with Zellweger syndrome also exhibit elevated levels of phytanic acid and increased excretion of 3-MAA.
Data Presentation: Quantitative Levels of Key Metabolites
The following tables summarize the quantitative data for phytanic acid and this compound in healthy individuals and those with relevant peroxisomal disorders.
| Analyte | Matrix | Condition | Concentration Range | Reference(s) |
| Phytanic Acid | Plasma | Healthy Adults | < 10 µmol/L | [7] |
| Phytanic Acid | Plasma | Adult Refsum Disease (untreated) | 100 - >2500 µmol/L | [7] |
| Phytanic Acid | Plasma | Zellweger Syndrome | Elevated, age-dependent | [7] |
| This compound | Urine | Healthy Adults | Detected, but not routinely quantified | [8][9][10] |
| This compound | Urine | Adult Refsum Disease | Significantly elevated | [2] |
Table 1: Concentration Ranges of Phytanic Acid and this compound.
| Study Population | Condition | 3-MAA Excretion (µmol/day) | Plasma Phytanic Acid (µmol/L) | Reference |
| ARD Patients (n=11) | Baseline | 8.3 - 57.4 | 46 - 2336 | [2] |
| ARD Patient (new) | Day 1 | ~40 | ~2500 | [2] |
| ARD Patient (new) | Day 40 | ~10 | ~500 | [2] |
| ARD Patients (n=5) | After 56h fast | Increased by 208 ± 58% | Increased by 158% (125-603%) | [2] |
Table 2: this compound Excretion in Adult Refsum Disease.
Signaling Pathways and Experimental Workflows
Phytanic Acid Catabolism Pathways
The following diagram illustrates the major α-oxidation and minor ω-oxidation pathways for phytanic acid catabolism.
Experimental Workflow: GC-MS Analysis of this compound in Urine
This diagram outlines the general workflow for the quantitative analysis of 3-MAA in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]
The Natural Occurrence of 3-Methyladipic Acid in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a seven-carbon dicarboxylic acid that is naturally present in mammalian biological systems. While typically found at low levels, its accumulation is a key biomarker for a specific inborn error of metabolism. This technical guide provides an in-depth overview of the natural occurrence of 3-MAA, its metabolic origins, quantitative levels in biological fluids, and the analytical methodologies used for its detection.
Biosynthesis and Metabolic Significance
The primary route for the formation of this compound in humans is through an alternative pathway for the metabolism of phytanic acid. Phytanic acid is a branched-chain fatty acid obtained from the diet, particularly from dairy products, ruminant fats, and certain fish.
Under normal physiological conditions, phytanic acid is metabolized via alpha-oxidation in the peroxisomes. However, in individuals with Adult Refsum Disease (ARD) , a rare autosomal recessive disorder, the alpha-oxidation pathway is impaired due to a deficiency in the enzyme phytanoyl-CoA hydroxylase [1][2]. This enzymatic block leads to the accumulation of phytanic acid.
To compensate, the body utilizes a secondary, normally minor, metabolic route known as omega-oxidation (ω-oxidation) , which occurs in the endoplasmic reticulum[3][4]. This pathway involves the oxidation of the terminal methyl group of phytanic acid. The resulting dicarboxylic acid derivative then undergoes a series of beta-oxidation cycles from the omega end, ultimately yielding this compound as a final metabolite, which is then excreted in the urine[1]. The activity of this ω-oxidation pathway is approximately doubled in patients with ARD compared to healthy individuals.
Metabolic Pathway of Phytanic Acid to this compound
The conversion of phytanic acid to this compound via the ω-oxidation pathway involves several enzymatic steps. The initial and rate-limiting step is the hydroxylation of the terminal methyl group, catalyzed by a cytochrome P450 enzyme. This is followed by the action of alcohol and aldehyde dehydrogenases to form a dicarboxylic acid, which then enters the peroxisomal beta-oxidation pathway.
Quantitative Data on this compound Occurrence
The concentration of this compound in biological fluids is a critical diagnostic indicator for Adult Refsum Disease. The following tables summarize the quantitative data available in the literature.
| Population | Biological Matrix | Concentration of this compound | Reference |
| Healthy Controls | Urine | 3.4 mg/g creatinine (B1669602) | |
| Heterozygotes for ARD | Urine | 5.2 mg/g creatinine (not significantly different from controls) | |
| Patients with ARD | Urine | Significantly elevated (baseline levels are ~50% higher than controls) | |
| Patients with ARD (Fasting) | Urine | Excretion increased by 208 ± 58% after a 56-hour fast | |
| Healthy Controls (after Phytanic Acid load) | Urine | ~500% increase within 14 hours of ingesting 187.5 mg of phytanic acid |
Table 1: Urinary Concentrations of this compound.
Note: Data on the concentration of this compound in the blood of healthy individuals and ARD patients is limited in the available literature, although its presence in blood has been confirmed.
| Parameter | Value | Biological Context | Reference |
| Capacity of ω-oxidation pathway | 6.9 (range: 2.8–19.4) mg of phytanic acid metabolized per day | In patients with Adult Refsum Disease | |
| Correlation of 3-MAA excretion with plasma phytanic acid | r = 0.61 (P = 0.03) | In patients with Adult Refsum Disease |
Table 2: Kinetic and Capacity Data of the ω-Oxidation Pathway.
Role in Cellular Signaling
Current research has primarily focused on the role of this compound as a metabolic byproduct and a biomarker for Adult Refsum Disease. As of now, there is no significant evidence to suggest a direct role for this compound in specific cellular signaling pathways. Its biological significance appears to be intrinsically linked to the metabolic state of phytanic acid oxidation.
Experimental Protocols
The quantitative analysis of this compound in biological fluids, particularly urine, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol synthesized from standard methods for urinary organic acid analysis.
Protocol: Quantification of this compound in Urine by GC-MS
1. Sample Preparation and Extraction
-
Sample Collection: Collect a random or 24-hour urine sample. For spot urine samples, it is crucial to normalize the results to creatinine concentration. Store samples at -20°C or lower until analysis.
-
Internal Standard Addition: To a defined volume of urine (e.g., 1-2 mL), add a known amount of a suitable internal standard. A deuterated analog of this compound would be ideal, but other non-endogenous dicarboxylic acids like heptadecanoic acid can also be used.
-
Acidification: Acidify the urine sample to a pH of less than 2 by adding a strong acid (e.g., 5M HCl).
-
Extraction: Extract the organic acids from the acidified urine using a water-immiscible organic solvent such as ethyl acetate. Perform the extraction twice, vortexing thoroughly each time.
-
Drying: Combine the organic extracts and dry them under a stream of nitrogen gas, with gentle heating if necessary.
2. Derivatization
To increase the volatility and thermal stability of the dicarboxylic acids for GC analysis, a derivatization step is essential. Silylation is a common and effective method.
-
Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common silylating agent. Pyridine is often used as a catalyst.
-
Procedure: To the dried extract, add the derivatization reagents (e.g., 75 µL of BSTFA and 20 µL of pyridine). Cap the vial tightly and heat at 60-80°C for 15-30 minutes to ensure complete derivatization.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample in split or splitless mode.
-
Temperature Program: An initial oven temperature of around 70-80°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of approximately 280-300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode to identify a range of organic acids or in Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and the internal standard for higher sensitivity.
-
Ions to Monitor (for SIM): Specific fragment ions characteristic of the trimethylsilyl (B98337) derivative of this compound should be selected.
-
4. Data Analysis
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations, also derivatized in the same manner. The concentration of 3-MAA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalization: For spot urine samples, express the final concentration of this compound relative to the creatinine concentration (e.g., in mg/g creatinine or mmol/mol creatinine).
Conclusion
This compound is a naturally occurring dicarboxylic acid in human biological systems, primarily arising from the ω-oxidation of phytanic acid. Its presence at elevated levels in urine is a hallmark of Adult Refsum Disease, making it a critical biomarker for the diagnosis and monitoring of this condition. While its direct role in cellular signaling remains to be elucidated, the understanding of its metabolic pathway and the ability to accurately quantify its levels are of significant importance for researchers and clinicians in the field of metabolic disorders. The provided methodologies and data serve as a comprehensive resource for professionals engaged in the study of fatty acid metabolism and related pathologies.
References
3-Methyladipic Acid: A Technical Overview for Researchers
CAS Number: 3058-01-3
This technical guide provides an in-depth overview of 3-Methyladipic acid, a dicarboxylic acid that serves as a key biomarker in the alternative metabolic pathway for phytanic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its biochemical significance, physicochemical properties, and relevant experimental methodologies.
Introduction
This compound is an alpha,omega-dicarboxylic acid, specifically adipic acid substituted with a methyl group at the C-3 position[1]. It is primarily known as a metabolite of phytanic acid, a branched-chain fatty acid obtained from the diet[2]. While typically a minor metabolite, its role becomes significant in the context of Adult Refsum Disease (ARD), an inherited metabolic disorder. In ARD, the primary alpha-oxidation pathway for phytanic acid is deficient, leading to an increased reliance on the alternative omega-oxidation pathway, which results in the production and urinary excretion of this compound[2][3]. Consequently, urinary levels of this compound are a valuable biomarker for monitoring the ω-oxidation of phytanic acid in these patients[2].
Synonyms
This compound is known by several other names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided in the table below.
| Synonym |
| 3-Methylhexanedioic acid |
| (+/-)-3-Methyladipic acid |
| 3-Methyladipate |
| b-Methyladipic acid |
| beta-Methyl-adipic acid |
| NSC 22069 |
| FA 7:1;O2 |
| 3-methyl-hexanedioate |
| Hexanedioic acid, 3-methyl- |
Physicochemical and Biochemical Properties
A summary of the key quantitative data for this compound is presented in the tables below, covering its physical, chemical, and biochemical properties.
Table 1: General and Physicochemical Properties
| Property | Value |
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.17 g/mol |
| CAS Number | 3058-01-3 |
| Melting Point | 100-102 °C |
| Boiling Point | 230 °C at 30 mmHg |
| Water Solubility | 198.7 g/L at 25.9 °C |
| pKa | 4.66 ± 0.10 |
| Appearance | White to almost white powder to crystal |
Table 2: Solubility Data
| Solvent | Solubility |
| DMF | 14 mg/ml |
| DMSO | 12 mg/ml |
| Ethanol | 5 mg/ml |
| PBS (pH 7.2) | 5 mg/ml |
Table 3: Biochemical Data in Adult Refsum Disease (ARD)
| Parameter | Value |
| Capacity of ω-oxidation pathway | 6.9 (2.8-19.4) mg PA/day |
| Correlation of 3-MAA excretion with plasma PA levels | r = 0.61 (P = 0.03) |
| Increase in 3-MAA excretion during a 56h fast | 208 ± 58% |
| Increase in plasma PA during a 56h fast | 158 (125-603)% |
Data sourced from a study on patients with Adult Refsum Disease by Wierzbicki et al., 2003.[4]
Metabolic Pathway and Significance
In healthy individuals, the branched-chain fatty acid phytanic acid is primarily metabolized via alpha-oxidation in the peroxisomes. However, in patients with Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this pathway. As a result, the body utilizes an alternative, minor pathway called omega-oxidation, which takes place in the smooth endoplasmic reticulum. This pathway leads to the formation of this compound, which is then excreted in the urine. The diagram below illustrates this metabolic route.
Caption: Metabolic pathways of phytanic acid.
Experimental Protocols
The quantification of this compound, particularly in urine, is crucial for the diagnosis and monitoring of patients with Adult Refsum Disease. Below are detailed methodologies for sample analysis and clinical investigation.
Quantification of this compound in Urine by GC-MS
This protocol describes a general method for the analysis of organic acids in urine, which is applicable for this compound.
-
Sample Preparation and Extraction:
-
Urine samples are collected and stored at -20°C until analysis.
-
An aliquot of urine is normalized to a fixed creatinine (B1669602) equivalent to account for variations in hydration.
-
The sample is acidified to protonate the organic acids.
-
Liquid-liquid extraction is performed using an organic solvent such as ethyl acetate (B1210297) or diethyl ether to separate the organic acids from the aqueous urine matrix. "Salting out" with sodium chloride can improve extraction efficiency.
-
-
Derivatization:
-
The extracted organic acids are dried, typically under a stream of nitrogen.
-
To increase volatility for gas chromatography, the dried extract is derivatized. A common method is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): A capillary column suitable for organic acid analysis (e.g., a DB-5 or equivalent) is used.
-
Injection: A small volume of the derivatized sample is injected in splitless mode.
-
Temperature Program: An oven temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).
-
Mass Spectrometer (MS): The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of this compound, which provides higher sensitivity and specificity.
-
-
Quantification:
-
A calibration curve is generated using standards of this compound of known concentrations that have undergone the same extraction and derivatization process.
-
An internal standard (a structurally similar compound not present in the sample) is added at the beginning of the sample preparation to correct for variations in extraction efficiency and injection volume.
-
The concentration of this compound in the urine sample is calculated by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
Clinical Study Protocol: Assessing ω-Oxidation in ARD Patients
The following experimental workflow is based on the study by Wierzbicki et al. (2003) to evaluate the metabolism of phytanic acid and the excretion of this compound in patients with Adult Refsum Disease.
Caption: Workflow for a clinical study on 3-MAA in Refsum Disease.
This guide provides a foundational understanding of this compound for research and drug development professionals. The provided data and protocols can serve as a starting point for further investigation into its role in metabolic disorders and as a potential therapeutic target or biomarker.
References
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 3-Methyladipic Acid
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of 3-Methyladipic acid, a molecule of interest in various research and drug development endeavors. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering critical data and methodologies to inform formulation strategies and experimental design.
Introduction
This compound, a dicarboxylic acid, presents unique opportunities and challenges in formulation development due to its physicochemical properties. A thorough understanding of its solubility in various solvent systems and its chemical stability under different conditions is paramount for its successful application. This guide consolidates available data on its solubility, outlines experimental protocols for its determination and assessment of its stability, and provides insights into its behavior in solution.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H12O4 | [1] |
| Molecular Weight | 160.17 g/mol | [2] |
| Melting Point | 100-102 °C | [2] |
| pKa | 4.66 ± 0.10 (Predicted) | [3] |
| Appearance | White to off-white crystalline powder | [3] |
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration during formulation development. The following table summarizes the known quantitative solubility data for this compound in various solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
| Water | 198.7 (as g/L) | 25.9 | |
| Dimethylformamide (DMF) | 14 | Not Specified | |
| Dimethyl sulfoxide (B87167) (DMSO) | 12 | Not Specified | |
| Ethanol | 5 | Not Specified | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 | Not Specified |
Note: For solvents where the temperature was not specified, the data should be considered at standard laboratory conditions (approximately 20-25 °C). The significant solubility in water suggests its hydrophilic nature, attributed to the two carboxylic acid functional groups capable of hydrogen bonding. The solubility in polar aprotic solvents like DMF and DMSO is also noteworthy.
Chemical Stability of this compound
As of the date of this guide, specific experimental data on the chemical stability of this compound in various solvents is limited in publicly available literature. However, as a dicarboxylic acid, its stability can be influenced by factors such as pH, temperature, and the presence of reactive species.
Potential degradation pathways could include:
-
Decarboxylation: At elevated temperatures, dicarboxylic acids can undergo decarboxylation, although this typically requires harsh conditions.
-
Esterification: In the presence of alcohols and an acid catalyst, this compound can form esters.
-
Oxidation: While generally stable, strong oxidizing agents could potentially lead to degradation.
It is crucial to conduct formal stability studies to establish the degradation profile of this compound in the specific solvent systems and conditions relevant to its intended application.
Experimental Protocols
Solubility Determination: Isothermal Shake-Flask Method
This section outlines a standard protocol for determining the equilibrium solubility of this compound.
Caption: Workflow for solubility determination using the isothermal shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Carefully withdraw a precise aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor.
Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.
Caption: Workflow for developing a stability-indicating analytical method.
Methodology:
-
Method Development: Develop a robust HPLC method capable of separating this compound from potential impurities and degradation products. A reversed-phase column with a suitable mobile phase (e.g., a mixture of an aqueous buffer and acetonitrile (B52724) or methanol) is a common starting point.
-
Forced Degradation Studies: Subject solutions of this compound to various stress conditions to intentionally induce degradation. These conditions typically include:
-
Acidic and Basic Hydrolysis: Treat the sample with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Expose the sample to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Stress: Store the sample at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if it can resolve the parent peak from all significant degradation product peaks. The method should then be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The available data indicates good aqueous solubility, with moderate solubility in some polar organic solvents. While specific stability data is currently lacking, this guide presents standardized protocols for its rigorous evaluation. The information and methodologies contained herein are intended to empower researchers and formulation scientists to make informed decisions in the development of products containing this compound. Further experimental investigation is highly recommended to build a more comprehensive profile of this promising molecule.
References
theoretical vs. experimental properties of 3-Methyladipic acid
An In-depth Technical Guide to 3-Methyladipic Acid: Theoretical vs. Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (3-MAA), also known as 3-methylhexanedioic acid, is a dicarboxylic acid and a significant human metabolite.[1] Its presence and concentration in biological fluids are of considerable interest in the medical and scientific communities, primarily as a biomarker for certain metabolic disorders.[2] Structurally, it is a derivative of adipic acid with a methyl group at the C-3 position.[1]
This technical guide provides a comprehensive comparison of the theoretical (computed) and experimental properties of this compound. It includes an examination of its physicochemical characteristics, spectroscopic data, biological role, and detailed protocols for its synthesis and quantification. This document is intended to serve as a core reference for researchers engaged in metabolic studies, biomarker discovery, and related fields.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to understanding its behavior in biological and chemical systems. While experimental data provides a ground-truth measurement, theoretical predictions offer valuable insights, especially in the early stages of research. A comparison of these values is presented below.
Table 1: Comparison of Theoretical and Experimental Physicochemical Properties of this compound
| Property | Theoretical / Predicted Value | Experimental Value |
| Molecular Formula | C₇H₁₂O₄ | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol [3] | 160.17 g/mol |
| Physical Appearance | - | White to almost white crystalline powder.[1] |
| Melting Point | - | 100-102 °C[1] |
| Boiling Point | - | 230 °C (at 30 mmHg)[1] |
| Water Solubility | 16.8 g/L (ALOGPS) | Not Available[4] |
| pKa (Strongest Acidic) | 4.04 (ChemAxon) | Not Available[4] |
| LogP (Octanol-Water) | 0.65 (ALOGPS) | Not Available[4] |
| Solubility (Organic) | - | Soluble in DMSO (12 mg/mL), DMF (14 mg/mL), Ethanol (5 mg/mL), and PBS pH 7.2 (5 mg/mL).[1][2] |
Note: "Not Available" indicates that while the property has been measured, a specific value was not found in the cited literature.
Spectroscopic Properties
Spectroscopic analysis is critical for the structural elucidation and identification of this compound.
Table 2: Summary of Key Spectroscopic Data for this compound
| Technique | Data Type | Key Features & Observations | Source |
| Mass Spectrometry (MS) | Experimental | GC-MS data is available, often showing characteristic fragments resulting from the loss of water, carboxyl groups, and cleavage of the carbon chain. | [3] |
| Infrared (IR) Spectroscopy | Experimental | Spectra show a very broad absorption band for the O-H stretch of the carboxylic acid groups (~2500-3300 cm⁻¹) and a strong, sharp absorption for the C=O stretch (~1700 cm⁻¹). | [3] |
| ¹H NMR Spectroscopy | Experimental | Spectra available, but detailed peak assignments are not publicly indexed. Predicted shifts are provided in Table 3. | [3][5] |
| ¹³C NMR Spectroscopy | Experimental | Spectra available, but detailed peak assignments are not publicly indexed. Predicted shifts are provided in Table 3. | [3][6] |
Predicted NMR Data
In the absence of publicly assigned experimental NMR data, theoretical predictions based on chemical shift rules provide a useful reference for spectral interpretation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Atom Number(s) | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1, 6 | -COOH | 10.0 - 12.0 (broad s) | ~179 |
| 2 | -CH₂- | ~2.4 (t) | ~39 |
| 3 | -CH- | ~2.2 (m) | ~33 |
| 4 | -CH₂- | ~1.7 (m) | ~30 |
| 5 | -CH₂- | ~2.3 (t) | ~31 |
| 7 (Methyl) | -CH₃ | ~1.0 (d) | ~19 |
Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions. (s=singlet, d=doublet, t=triplet, m=multiplet).
Biological Significance & Metabolic Pathway
This compound is primarily known as a metabolite derived from the catabolism of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[4] In healthy individuals, phytanic acid is metabolized via α-oxidation. However, in patients with Adult Refsum Disease, a genetic disorder where the α-oxidation pathway is deficient, an alternative pathway, ω-oxidation, becomes significant.[4] This pathway results in the production of dicarboxylic acids, with this compound being a key terminal metabolite excreted in the urine.[4] Consequently, elevated urinary levels of 3-MAA serve as a crucial diagnostic biomarker for this condition.[2] The rate of 3-MAA excretion has been shown to correlate with plasma phytanic acid levels.[7]
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate study of this compound.
Quantification in Biological Samples (Urine) by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying organic acids in biological fluids. The protocol involves extraction, derivatization to increase volatility, and subsequent analysis.
Methodology:
-
Sample Collection & Normalization:
-
Collect a first or second morning urine sample. Store at -20°C until analysis.
-
Determine the creatinine (B1669602) concentration of the sample to normalize the volume used, accounting for variations in patient hydration. A typical loading is urine volume equivalent to 0.25-0.5 mg of creatinine.
-
-
Internal Standard Addition:
-
Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3-MAA or a non-endogenous dicarboxylic acid like heptadecanedioic acid) to the normalized urine sample.
-
-
Extraction:
-
Acidify the sample to a pH of ~1-2 using HCl.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2-3 volumes of ethyl acetate).
-
Vortex thoroughly for 2 minutes and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube. Repeat the extraction twice, pooling the organic layers.
-
-
Drying and Derivatization:
-
Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas.
-
To the dried residue, add a derivatization agent to convert the non-volatile carboxylic acids into volatile esters. A common agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.
-
Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Oven Program: Start at a low temperature (e.g., 70°C, hold 2 min), ramp at 10-20°C/min to a final temperature of ~280-300°C, and hold for 5-10 minutes.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic ions for 3-MAA-TMS ether and the internal standard.
-
-
Data Analysis:
-
Identify the 3-MAA peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
-
Representative Chemical Synthesis
While various synthetic routes exist, a common approach for producing adipic acid analogues is through the oxidation of a corresponding cyclic ketone. The following protocol is a representative method adapted from general procedures for adipic acid synthesis.
Reaction: Oxidation of 3-methylcyclohexanone.
Methodology:
-
Reactor Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylcyclohexanone.
-
-
Oxidant Preparation:
-
Prepare the oxidizing agent. A common and effective agent is a solution of potassium permanganate (B83412) (KMnO₄) in an acidic aqueous solution (e.g., dilute sulfuric acid). Alternatively, nitric acid can be used but generates NOx gases.
-
-
Oxidation Reaction:
-
Slowly add the oxidizing solution to the stirred ketone. The reaction is exothermic and may require an ice bath to maintain the temperature between 30-40°C.
-
After the initial addition, the mixture is typically heated to reflux (around 100°C) for 1-2 hours to ensure the reaction goes to completion. The disappearance of the purple permanganate color indicates the consumption of the oxidant.
-
-
Workup and Quenching:
-
Cool the reaction mixture to room temperature.
-
If permanganate was used, the brown manganese dioxide (MnO₂) precipitate must be removed. This can be done by adding a quenching agent like sodium bisulfite until the solution is colorless, followed by filtration.
-
-
Isolation and Purification:
-
Transfer the clear filtrate to a beaker and cool it in an ice bath.
-
This compound, being less soluble in cold water, will crystallize out of the solution.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any residual acid or salts.
-
-
Drying and Characterization:
-
Dry the product in a desiccator or a low-temperature oven.
-
Determine the yield and confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).
-
Conclusion
This compound is a molecule of significant diagnostic importance. This guide has synthesized available theoretical and experimental data to provide a holistic overview for researchers. While core experimental properties like melting and boiling points are well-documented, a notable gap exists in the public availability of experimentally determined pKa, logP, and fully assigned NMR spectra. The provided predicted values and representative protocols serve as a robust starting point for further investigation, highlighting the synergy between computational chemistry and experimental validation in modern scientific research.
References
- 1. This compound | 3058-01-3 [amp.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB022115) - FooDB [foodb.ca]
- 5. This compound(3058-01-3) 1H NMR [m.chemicalbook.com]
- 6. This compound(3058-01-3) 13C NMR spectrum [chemicalbook.com]
- 7. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Methyladipic Acid for Research Applications: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-methyladipic acid, a dicarboxylic acid of interest in various research fields. The following sections offer a comparative overview of different synthetic strategies, in-depth experimental procedures, and characterization data to guide researchers in obtaining this compound for their studies.
Introduction
This compound (3-MAA) is a seven-carbon dicarboxylic acid. It is a known metabolite and has been studied in the context of various metabolic pathways. For research purposes, a reliable and well-characterized source of 3-MAA is crucial. This document outlines established methods for its chemical synthesis.
Physicochemical and Spectroscopic Data
Prior to synthesis, it is essential to be familiar with the physical and analytical characteristics of the target compound.
| Property | Value | Reference |
| CAS Number | 3058-01-3 | [1][2] |
| Molecular Formula | C₇H₁₂O₄ | [2] |
| Molecular Weight | 160.17 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 100-102 °C | |
| Boiling Point | 230 °C at 30 mmHg | |
| Solubility | Soluble in water and organic solvents like ethanol (B145695) and acetone. |
Spectroscopic Data:
-
¹H NMR: Spectral data is available and can be used to confirm the structure.
-
¹³C NMR: Key for confirming the carbon framework of the molecule.
-
IR Spectroscopy: Characteristic peaks for the carboxylic acid functional groups are expected.
-
Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern.
Comparative Synthesis Methods
Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. Below is a summary of common approaches.
| Starting Material | Reaction Type | Oxidizing/Key Reagent | Reported Yield | Purity | Key Considerations |
| 3-Methylcyclohexanone (B152366) | Oxidation | Nitric Acid | Moderate to Good | Good | Strong acid handling required. Potential for side reactions. |
| 3-Methylcyclohexanol | Oxidation | Potassium Permanganate | Variable | Good | Requires careful control of reaction conditions to avoid over-oxidation. |
| 3-Methylcyclohexene (B1581247) | Ozonolysis | Ozone | Good | High | Requires specialized ozonolysis equipment. Reductive or oxidative work-up determines the final product. |
| p-Cresol | Multi-step | Various | Variable | Good | Longer synthetic route involving multiple transformations. |
Detailed Experimental Protocols
The following are detailed protocols for two common methods for the synthesis of this compound.
Protocol 1: Oxidation of 3-Methylcyclohexanone with Nitric Acid
This protocol is adapted from established procedures for the oxidation of cyclic ketones to dicarboxylic acids.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via oxidation of 3-methylcyclohexanone.
Materials:
-
3-Methylcyclohexanone
-
Concentrated Nitric Acid (70%)
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add 50 mL of concentrated nitric acid.
-
Addition of Substrate: Slowly add 10.0 g (0.089 mol) of 3-methylcyclohexanone to the nitric acid with vigorous stirring. The addition should be done in small portions to control the initial exothermic reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The reaction mixture will turn reddish-brown due to the evolution of nitrogen oxides. Caution: This reaction should be performed in a well-ventilated fume hood as toxic nitrogen oxide gases are evolved.
-
Work-up: After the reflux period, cool the reaction mixture to room temperature and then further cool it in an ice bath for 1-2 hours to induce crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with small portions of ice-cold water to remove any residual nitric acid.
-
Drying: Dry the purified this compound in a desiccator over a suitable drying agent or in a vacuum oven at low heat.
-
Characterization: Determine the melting point and obtain spectroscopic data (NMR, IR, MS) to confirm the identity and purity of the product.
Expected Yield: The yield can vary but is typically in the range of 60-70%.
Protocol 2: Ozonolysis of 3-Methylcyclohexene
This method provides a high-yield route to this compound via oxidative cleavage of the double bond in 3-methylcyclohexene.
Reaction Pathway Diagram:
Caption: Reaction pathway for the synthesis of this compound via ozonolysis.
Materials:
-
3-Methylcyclohexene
-
Methanol (B129727) or Dichloromethane (B109758) (solvent)
-
Ozone (from an ozone generator)
-
Hydrogen peroxide (30% solution)
-
Sodium bicarbonate
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Equipment:
-
Ozonolysis apparatus (including a reaction vessel with a gas inlet tube and a cold trap)
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ozonolysis: Dissolve 9.6 g (0.1 mol) of 3-methylcyclohexene in 100 mL of methanol or dichloromethane in the ozonolysis reaction vessel. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge: After the reaction is complete, bubble nitrogen or oxygen through the solution to remove the excess ozone.
-
Oxidative Work-up: Slowly add 30 mL of 30% hydrogen peroxide to the reaction mixture while maintaining the cold temperature. Allow the mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid and decompose any remaining peroxides.
-
Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
-
Characterization: Confirm the structure and purity of the final product by melting point determination and spectroscopic analysis.
Expected Yield: Yields for ozonolysis reactions followed by oxidative work-up are typically good, often exceeding 80%.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling concentrated nitric acid and ozone.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ozone is toxic and an explosion hazard in high concentrations. Ensure the ozonolysis setup is properly assembled and vented.
-
Reactions with strong oxidizing agents can be highly exothermic. Use appropriate cooling and add reagents slowly.
Conclusion
The synthesis of this compound can be achieved through various methods, with the oxidation of 3-methylcyclohexanone and the ozonolysis of 3-methylcyclohexene being two reliable options for research purposes. The choice of method will depend on the available resources and the desired scale of the synthesis. The protocols provided here, along with the characterization data, should serve as a valuable guide for researchers in the successful preparation of this compound.
References
Application Note and Protocols for the Quantification of 3-Methyladipic Acid in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that is typically present in low concentrations in human urine. Its clinical significance lies primarily in its role as a biomarker for certain inborn errors of metabolism. Notably, urinary levels of this compound are elevated in patients with Adult Refsum Disease (ARD).[1] ARD is a rare autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, due to a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is essential for the α-oxidation of phytanic acid.
In individuals with ARD, an alternative metabolic pathway, ω-oxidation, becomes more active to compensate for the defective α-oxidation. This pathway leads to the formation of dicarboxylic acids, with this compound being a key terminal metabolite that is subsequently excreted in the urine.[1][2] Therefore, the quantification of this compound in urine is a valuable tool for the diagnosis and monitoring of Adult Refsum Disease.
This document provides detailed protocols for the quantification of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and an overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. It also includes reference ranges for this compound in healthy individuals and patients with Adult Refsum Disease.
Quantitative Data
The concentration of this compound in urine can vary significantly between healthy individuals and those with metabolic disorders such as Adult Refsum Disease. The following table summarizes typical quantitative data.
| Population | Analyte | Matrix | Method | Concentration Range (mmol/mol creatinine) | Reference |
| Healthy Pediatric | This compound | Urine | GC-MS | < 5 | [3] |
| Adult Refsum Disease | This compound | Urine | GC-MS | Significantly elevated, correlates with plasma phytanic acid levels | [1] |
Note: Urinary excretion of organic acids is often normalized to creatinine (B1669602) concentration to account for variations in urine dilution.
Metabolic Pathway of this compound Formation in Adult Refsum Disease
In healthy individuals, phytanic acid is primarily metabolized through α-oxidation. However, in Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this pathway. Consequently, the alternative ω-oxidation pathway is upregulated, leading to the production and excretion of this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used method for the analysis of organic acids in urine. The following protocol outlines the key steps for sample preparation and analysis.
1. Sample Collection and Storage:
-
Collect a random or first-morning urine sample in a clean, sterile container.
-
For quantitative analysis, it is recommended to collect a 24-hour urine sample.
-
Store the urine sample at -20°C or lower until analysis to prevent degradation of organic acids.
2. Materials and Reagents:
-
Urine sample
-
Internal Standard (e.g., pentadecanoic acid)
-
0-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
n-Hexane
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
3. Sample Preparation Workflow:
4. Detailed Sample Preparation Procedure:
-
Thaw the frozen urine sample at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
Transfer a specific volume of the supernatant (e.g., 1 mL) to a glass tube.
-
Add a known amount of the internal standard.
-
Acidify the urine sample to a pH below 2 with hydrochloric acid.
-
Saturate the sample with sodium chloride to improve extraction efficiency.
-
Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean tube. Repeat the extraction process for better recovery.
-
Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen.
-
For the derivatization of keto-acids, add a solution of PFBHA in pyridine and incubate.
-
Subsequently, add BSTFA with 1% TMCS to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters. Incubate at a controlled temperature (e.g., 70°C) for a specified time.
-
After cooling, the derivatized sample is ready for injection into the GC-MS system.
5. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.
-
Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) ionization is commonly used.
-
Analyzer: A quadrupole or ion trap mass analyzer.
-
Acquisition Mode: The mass spectrometer can be operated in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific ions of this compound and the internal standard, which provides higher sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Overview
LC-MS/MS offers a faster and often more sensitive alternative to GC-MS for the analysis of urinary organic acids, and it typically requires less extensive sample preparation as derivatization is often not necessary.
1. Sample Preparation:
-
Sample preparation for LC-MS/MS is generally simpler than for GC-MS.
-
A "dilute-and-shoot" approach is common, where the urine sample is centrifuged, diluted with a suitable buffer or mobile phase, and directly injected into the LC-MS/MS system.
-
An internal standard is added prior to dilution.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of organic acids.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray ionization (ESI) is typically used, usually in negative ion mode for acidic compounds.
-
Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from the complex urine matrix.
-
3. LC-MS/MS Workflow:
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of 3-Methyladipic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Methyladipic acid (3-MAA) in biological samples, primarily focusing on urine. Methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented.
Introduction
This compound (C₇H₁₂O₄, MW: 160.17 g/mol ) is a dicarboxylic acid that can be found in human urine. It is a metabolite in the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid. Elevated levels of 3-MAA in urine can be indicative of certain metabolic disorders, such as Adult Refsum disease, which is characterized by a deficiency in the α-oxidation of phytanic acid. Accurate and sensitive quantification of 3-MAA is therefore crucial for the diagnosis and monitoring of such conditions.
Analytical Techniques
The two primary analytical techniques for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its polar nature and low volatility, 3-MAA requires derivatization prior to GC-MS analysis to convert it into a more volatile and thermally stable compound. LC-MS/MS analysis can also be enhanced by derivatization to improve chromatographic retention and ionization efficiency.
Application Note 1: Quantitative Analysis of this compound in Human Urine by GC-MS
Overview
This method describes the quantitative analysis of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) following extraction and derivatization. The protocol involves the conversion of 3-MAA to its trimethylsilyl (B98337) (TMS) ester, which is more amenable to GC analysis.
Metabolic Pathway of Phytanic Acid
The formation of this compound is a result of the ω-oxidation of phytanic acid, which becomes a more significant pathway in conditions where α-oxidation is impaired, such as in Adult Refsum disease.
Caption: Metabolic pathway of phytanic acid.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 5 minutes to remove particulate matter.
-
To a 2 mL glass vial, add 1 mL of the urine supernatant.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar dicarboxylic acid not present in the sample).
-
Acidify the sample to a pH of approximately 1 by adding 100 µL of 6M HCl.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean glass tube. Repeat the extraction two more times and combine the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation)
-
To the dried residue, add 50 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 40 minutes.[1]
-
Cool the vial to room temperature before analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for the TMS derivative of 3-MAA should be determined experimentally.
Quantitative Data (Representative)
The following table presents representative quantitative data for the analysis of dicarboxylic acids using GC-MS. These values should be experimentally determined for this compound during method validation.
| Parameter | Representative Value | Reference |
| Linearity Range | 0.1 - 100 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.03 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [3] |
| Recovery | 85 - 110% | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 15% |
Application Note 2: High-Throughput Quantitative Analysis of this compound in Human Urine by LC-MS/MS
Overview
This method provides a high-throughput approach for the quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To enhance sensitivity and chromatographic performance, a derivatization step using 3-nitrophenylhydrazine (B1228671) (3-NPH) is employed. This derivatization targets the carboxylic acid functional groups of 3-MAA.
Experimental Workflow
Caption: LC-MS/MS workflow for 3-MAA.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 5 minutes.
-
To 100 µL of urine supernatant in a microcentrifuge tube, add an appropriate internal standard.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (3-NPH)
-
To the dried residue, add 50 µL of a solution containing 50 mM 3-nitrophenylhydrazine (3-NPH) and 50 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in methanol (B129727) with 7% pyridine.
-
Incubate the mixture at 37°C for 30 minutes.
-
After incubation, evaporate the solvent to dryness.
-
Reconstitute the sample in 200 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
LC Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-98% B
-
8-10 min: 98% B
-
10.1-12 min: 2% B
-
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Hypothetical)
The exact MRM transitions for the 3-NPH derivative of this compound need to be determined experimentally by infusing a derivatized standard. The precursor ion ([M+H]⁺) would correspond to the mass of the derivatized 3-MAA. Product ions would be generated by fragmentation of the precursor.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 3-MAA-bis-3-NPH | To be determined | To be determined | To be determined |
| IS-bis-3-NPH | To be determined | To be determined | To be determined |
Quantitative Data (Representative)
The following table presents representative quantitative data for the analysis of short and medium-chain fatty acids using a derivatization-based LC-MS/MS method. These values should be experimentally determined for this compound.
| Parameter | Representative Value | Reference |
| Linearity Range | 10 - 2500 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | ~1 ng/mL | |
| Limit of Quantification (LOQ) | 1.90 - 2.21 µg/L | |
| Recovery | 90 - 105% | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% |
Conclusion
The described GC-MS and LC-MS/MS methods provide robust and sensitive approaches for the quantification of this compound in human urine. The choice of method will depend on the specific requirements of the study, including required throughput, sensitivity, and available instrumentation. For both methods, it is imperative to perform a full method validation to determine the specific performance characteristics for this compound in the matrix of interest.
References
Application Note: Quantitative Analysis of 3-Methyladipic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that can be found in human urine. It is a metabolite of branched-chain amino acid catabolism. Elevated levels of 3-MAA in urine can be indicative of certain inborn errors of metabolism. Accurate and reliable quantification of this compound is crucial for the diagnosis and monitoring of these metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the quantitative analysis of organic acids in biological fluids due to its high sensitivity and specificity.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in human urine using GC-MS.
Principle
The method involves the extraction of organic acids from a urine sample, followed by a chemical derivatization step to convert the non-volatile this compound into a volatile derivative suitable for GC-MS analysis.[3] The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for the derivatized this compound, allowing for its specific detection and quantification. An internal standard is used to ensure the accuracy and reproducibility of the quantification.
Figure 1: Principle of GC-MS analysis for this compound.
Apparatus and Materials
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Centrifuge
-
Nitrogen evaporator
-
Heating block/water bath
-
Vortex mixer
-
Autosampler vials with inserts
-
Pipettes and tips
-
-
Reagents and Materials:
-
This compound standard
-
Internal Standard (e.g., Tropic acid or a stable isotope-labeled 3-MAA)[2]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
Ethyl acetate (B1210297)
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Ultrapure water
-
Urine samples
-
Experimental Protocols
Standard and Internal Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ultrapure water to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., Tropic acid) at a concentration of 1 mg/mL. The working IS solution should be prepared at a concentration that gives a good response in the GC-MS (e.g., 20 µg/mL).
Sample Preparation (Urine)
A general workflow for sample preparation is outlined below.
Figure 2: Urine sample preparation workflow.
-
Sample Collection: Collect a random urine sample. For quantitative analysis, it is recommended to normalize the results to creatinine (B1669602) concentration.
-
Internal Standard Addition: To 1 mL of urine in a glass tube, add a known amount of the internal standard solution (e.g., 50 µL of 20 µg/mL Tropic acid).
-
Acidification and Saturation: Acidify the sample to pH 1-2 with HCl and saturate with solid NaCl.
-
Extraction: Add 3 mL of ethyl acetate and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes.[2]
-
Collect Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat Extraction: Repeat the extraction step with another 3 mL of ethyl acetate. Pool the organic layers.
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[3] Cap the tube tightly and heat at 70°C for 60 minutes.
-
Final Step: After cooling, transfer the derivatized sample to an autosampler vial for GC-MS analysis.
GC-MS Conditions
The following are typical GC-MS conditions for the analysis of derivatized organic acids. These may need to be optimized for your specific instrument and column.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Analysis and Results
Identification
The identification of the trimethylsilyl (B98337) (TMS) derivative of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a standard or a library (e.g., NIST).
Mass Spectrum of this compound-TMS Derivative
The mass spectrum of the di-TMS derivative of this compound will exhibit characteristic fragment ions. Key ions can be used for quantification and confirmation.
| Ion Type | m/z Value | Description |
| Molecular Ion (M+) | 304 | C13H28O4Si2 |
| M-15 | 289 | Loss of a methyl group (-CH3) |
| M-73 | 231 | Loss of a trimethylsilyl group (-Si(CH3)3) |
| Quantifier Ion | 147 | Characteristic fragment of TMS derivatives |
| Qualifier Ion | 289 | For confirmation |
Note: The selection of quantifier and qualifier ions should be based on their specificity and intensity, and validated experimentally.
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the standard solutions. The concentration of this compound in the urine samples is then determined from this calibration curve.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound-2TMS | To be determined experimentally | 147 | 289, 231 | 1 - 100 | > 0.995 |
| Tropic acid-TMS (IS) | To be determined experimentally | To be determined | To be determined | N/A | N/A |
This table should be populated with data obtained from the experimental validation of the method.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human urine using GC-MS. The described method, involving liquid-liquid extraction and silylation derivatization, offers a robust and reliable approach for researchers, scientists, and drug development professionals involved in the study of metabolic disorders. The provided guidelines for sample preparation, GC-MS conditions, and data analysis can be adapted and validated for specific laboratory settings to achieve accurate and reproducible results.
References
- 1. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 3. erndim.org [erndim.org]
Application Notes and Protocols for the LC-MS Analysis of 3-Methyladipic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key biomarker for certain metabolic disorders, most notably Adult Refsum Disease (ARD). In healthy individuals, the branched-chain fatty acid phytanic acid is primarily metabolized through alpha-oxidation. However, in individuals with ARD, a deficiency in the enzyme phytanoyl-CoA hydroxylase impairs this pathway.[1][2] Consequently, the body utilizes an alternative omega-oxidation pathway, leading to the formation and subsequent excretion of 3-MAA.[1][2] Therefore, the accurate and sensitive quantification of 3-MAA in biological matrices such as urine and plasma is crucial for the diagnosis and monitoring of ARD.
Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical technique for the quantification of endogenous metabolites due to its high sensitivity, specificity, and throughput. This document provides detailed application notes and protocols for the analysis of this compound using LC-MS.
Metabolic Significance of this compound
In individuals with Adult Refsum Disease, the accumulation of phytanic acid necessitates the upregulation of the ω-oxidation pathway as a compensatory mechanism. This metabolic route ultimately leads to the production of this compound, which is then excreted in the urine.[1] The concentration of 3-MAA in urine has been shown to correlate with plasma phytanic acid levels, making it a valuable non-invasive biomarker for disease monitoring.
Metabolic pathway of phytanic acid in healthy individuals versus those with Refsum Disease.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in urine from healthy individuals and patients with Adult Refsum Disease. This data highlights the significant elevation of 3-MAA in the patient population.
| Population | Matrix | Concentration (µmol/mmol creatinine) | Reference |
| Healthy Individuals (Pediatric) | Urine | 0.1 - 2.0 | |
| Adult Refsum Disease Patients | Urine | 8.3 - 57.4 (expressed as µmol PA/day) |
Note: The units for the patient population were originally reported as µmol of phytanic acid (PA) metabolized per day. This reflects the capacity of the ω-oxidation pathway.
Experimental Protocols
Sample Preparation: Urine
This protocol outlines a "dilute-and-shoot" method, which is a simple and rapid approach for urine samples.
Materials:
-
Urine sample
-
Deionized water
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.2 µm syringe filters
-
Autosampler vials
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of a solution of 50:50 methanol:water containing 0.1% formic acid.
-
Vortex the diluted sample.
-
Filter the sample through a 0.2 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS analysis.
Sample Preparation: Plasma/Serum (with Protein Precipitation)
For plasma or serum samples, protein precipitation is necessary to remove larger molecules that can interfere with the analysis.
Materials:
-
Plasma or serum sample
-
Acetonitrile (B52724) (ice-cold, containing 0.1% formic acid)
-
Centrifuge capable of refrigeration
-
0.2 µm syringe filters
-
Autosampler vials
Procedure:
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma/serum, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS analysis.
General workflow for the preparation of biological samples for 3-MAA analysis.
LC-MS/MS Method
This method is a general guideline and may require optimization for specific instrumentation. Analysis is typically performed in negative ion mode due to the acidic nature of 3-MAA.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The precursor ion for this compound in negative ion mode is the deprotonated molecule [M-H]⁻, which has a mass-to-charge ratio (m/z) of 159.06. Product ions for MRM analysis can be determined by collision-induced dissociation (CID). Based on the structure of 3-MAA, likely product ions would result from neutral losses of water (H₂O) and carbon dioxide (CO₂).
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 159.1 | 115.1 (quantifier) | 15 |
| 159.1 | 97.1 (qualifier) | 20 | |
| Internal Standard (e.g., Adipic acid-d10) | 155.1 | 111.1 | 15 |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Conclusion
The LC-MS methods outlined in this document provide a robust and sensitive approach for the quantification of this compound in biological samples. The provided protocols for sample preparation and LC-MS/MS analysis can serve as a starting point for researchers and clinicians involved in the study and diagnosis of Adult Refsum Disease and other related metabolic disorders. Method validation, including the assessment of linearity, accuracy, precision, and stability, is essential before implementation for clinical or research applications.
References
Application Notes and Protocols: 3-Methyladipic Acid as a Biomarker for Refsum Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in various tissues.[1] The underlying cause is a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which is essential for the alpha-oxidation of phytanic acid.[2][3] This blockage of the primary metabolic pathway leads to the utilization of an alternative, minor pathway known as omega-oxidation. 3-Methyladipic acid (3-MAA) is a key metabolite produced through this omega-oxidation pathway and is subsequently excreted in the urine.[4] Consequently, the quantification of urinary 3-MAA serves as a valuable non-invasive biomarker for the diagnosis and monitoring of Refsum disease.[4] These application notes provide a comprehensive overview of the biochemical basis, clinical significance, and detailed protocols for the analysis of 3-MAA in the context of Refsum disease.
Biochemical Basis
In healthy individuals, phytanic acid, derived from dietary sources such as dairy products, ruminant fats, and certain fish, is metabolized primarily through alpha-oxidation in the peroxisomes. This process involves the sequential action of several enzymes, with phytanoyl-CoA hydroxylase catalyzing the initial and rate-limiting step. However, in individuals with Refsum disease, the deficiency of this enzyme prevents the normal breakdown of phytanic acid.
As phytanic acid accumulates, the omega-oxidation pathway, which typically plays a minor role, becomes more prominent. This pathway, occurring in the endoplasmic reticulum, hydroxylates the terminal methyl group of phytanic acid, which is then further oxidized to a dicarboxylic acid. Subsequent beta-oxidation from the omega-end leads to the formation of shorter-chain dicarboxylic acids, including this compound.
The following diagram illustrates the metabolic fate of phytanic acid in both healthy individuals and those with Refsum disease.
References
Unraveling 3-Methyladipic Acid Metabolism: A Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate web of metabolic pathways, the study of 3-Methyladipic acid (3-MAA) offers a crucial window into lipid metabolism and its associated disorders, most notably Refsum disease. For researchers, scientists, and drug development professionals dedicated to advancing our understanding in this field, this document provides a comprehensive suite of application notes and detailed experimental protocols. From sample analysis to in vitro and in vivo modeling, these guidelines are designed to facilitate robust and reproducible research into the metabolism of this significant dicarboxylic acid.
Introduction to this compound Metabolism
This compound is a dicarboxylic acid that serves as a key metabolite in the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[1][2] Under normal physiological conditions, phytanic acid is primarily metabolized via α-oxidation. However, in individuals with genetic disorders such as Adult Refsum Disease (ARD), a deficiency in the enzyme phytanoyl-CoA hydroxylase impairs the α-oxidation pathway.[1][3][4] This leads to the upregulation of the alternative ω-oxidation pathway, resulting in the accumulation and subsequent excretion of 3-MAA in urine and plasma. Consequently, the quantification of 3-MAA has become a valuable biomarker for diagnosing and monitoring Refsum disease.
This document outlines the essential experimental protocols for studying 3-MAA metabolism, covering analytical techniques, in vitro cell culture models, and in vivo animal studies.
Data Presentation: Quantitative Insights into 3-MAA Levels
The following tables summarize key quantitative data related to this compound levels in various biological contexts, providing a baseline for experimental design and interpretation.
Table 1: Urinary this compound Levels in Human Subjects
| Population | This compound Concentration (µmol/mmol creatinine) | Reference |
| Healthy Adult (Male) | 74.4 ± 76.6 | |
| Healthy Adult (Both) | 0.59 (0.05-1.15) | |
| Patients with Adult Refsum Disease | Significantly elevated compared to healthy individuals |
Table 2: Capacity of the ω-Oxidation Pathway in Adult Refsum Disease
| Parameter | Value | Reference |
| PA metabolized via ω-oxidation | 6.9 (2.8–19.4) mg/day | |
| PA metabolized via ω-oxidation | 20.4 (8.3–57.4) µmol/day |
Signaling Pathway and Experimental Workflows
To visually represent the metabolic and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathways of phytanic acid.
Caption: GC-MS workflow for 3-MAA analysis.
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by GC-MS
This protocol details the analysis of 3-MAA in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) following silylation derivatization.
Materials:
-
Urine samples
-
Internal Standard (IS): Deuterated this compound (d3-3-MAA)
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Urease
-
Nitrogen gas
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
To 1 mL of urine, add 80 µL of urease solution to break down urea.
-
Spike the sample with a known concentration of the internal standard (d3-3-MAA).
-
Acidify the sample to pH 1-2 with HCl.
-
-
Extraction:
-
Perform liquid-liquid extraction by adding 3 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step and combine the organic layers.
-
Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at 40-50°C.
-
-
Derivatization:
-
To the dried residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 40 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C for 2 minutes, ramp to 155°C at 4°C/min, then to 170°C at 4°C/min, and finally to 280°C at 20°C/min, hold for 3 minutes.
-
Carrier Gas: Helium
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-500
-
-
-
Quantification:
-
Prepare a calibration curve using standards of 3-MAA with a constant concentration of the internal standard.
-
Quantify the amount of 3-MAA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: In Vitro Study of Phytanic Acid Metabolism in HepG2 Cells
This protocol describes the use of the human hepatoma cell line HepG2 to study the ω-oxidation of phytanic acid and the subsequent production of 3-MAA.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phytanic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture plates and flasks
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
-
-
Induction of Phytanic Acid Metabolism:
-
Prepare a stock solution of phytanic acid complexed with fatty acid-free BSA.
-
Seed HepG2 cells in 6-well plates and allow them to adhere and reach about 70% confluency.
-
Replace the culture medium with a serum-free medium containing various concentrations of the phytanic acid-BSA complex (e.g., 50, 100, 200 µM).
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture medium.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS), then lyse the cells using a suitable lysis buffer.
-
-
Analysis of 3-MAA:
-
Analyze the collected cell culture medium and cell lysates for the presence and quantity of 3-MAA using the GC-MS or LC-MS/MS protocol described previously.
-
Protocol 3: In Vivo Study of this compound Metabolism in a Mouse Model
This protocol outlines the induction of phytanic acid accumulation in mice through a phytol-enriched diet to study the in vivo metabolism to 3-MAA.
Materials:
-
C57BL/6J mice
-
Standard rodent chow
-
Metabolic cages for urine collection
Procedure:
-
Animal Model and Diet:
-
Acclimate adult male C57BL/6J mice to individual housing in metabolic cages.
-
Prepare a phytol-enriched diet by mixing phytol into the standard powdered chow at a concentration of 0.5% (w/w). A control group will receive the standard chow without phytol.
-
Provide the respective diets and water ad libitum for a period of 2-4 weeks.
-
-
Sample Collection:
-
Collect 24-hour urine samples from the metabolic cages at baseline and at regular intervals throughout the study.
-
At the end of the study period, euthanize the mice and collect blood (for plasma) and liver tissue.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize liver tissue in a suitable buffer.
-
Store all samples at -80°C until analysis.
-
-
Analysis of 3-MAA:
-
Quantify the concentration of 3-MAA in urine, plasma, and liver homogenates using the GC-MS or LC-MS/MS protocol.
-
Conclusion
The protocols and data presented herein provide a robust framework for investigating the metabolism of this compound. By employing these standardized methods, researchers can achieve greater consistency and comparability in their findings, ultimately accelerating the development of new diagnostic and therapeutic strategies for Refsum disease and other related metabolic disorders. The provided diagrams offer a clear visual representation of the key pathways and experimental procedures, aiding in both the planning and communication of research in this critical area.
References
Application Notes and Protocols for In Vitro Assays Involving 3-Methyladipic Acid
For researchers, scientists, and drug development professionals, 3-Methyladipic acid (3-MAA) presents a key area of investigation, particularly in the context of metabolic disorders. As a dicarboxylic acid, it is a metabolite of phytanic acid, a branched-chain fatty acid.[1][2] In individuals with Adult Refsum Disease, a genetic disorder affecting phytanic acid metabolism, the typical alpha-oxidation pathway is impaired.[1] Consequently, the alternative omega-oxidation pathway becomes crucial, leading to the formation and excretion of 3-MAA.[1][2] This makes 3-MAA a significant biomarker for monitoring the activity of the ω-oxidation pathway in these patients.
These application notes provide detailed protocols for hypothetical in vitro assays designed to investigate the biological effects of this compound on cellular models. The assays focus on its potential impact on mitochondrial function and oxidative stress, areas of significant interest given its role in fatty acid metabolism.
Application Note 1: Assessing the Impact of this compound on Mitochondrial Respiration in HepG2 Cells
Objective: To determine the effect of this compound on mitochondrial respiration in a human hepatocyte cell line (HepG2) using a Seahorse XF Analyzer. This assay can elucidate whether 3-MAA, at pathophysiologically relevant concentrations, alters key parameters of mitochondrial function such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Background: Given that 3-MAA is a product of fatty acid ω-oxidation, a process that is upregulated when primary fatty acid metabolism is impaired, it is crucial to understand its downstream effects on cellular energy metabolism. Dysregulation of mitochondrial respiration is a hallmark of many metabolic diseases.
Experimental Protocol: Mitochondrial Stress Test
Materials:
-
HepG2 cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (3-MAA) stock solution (100 mM in DMSO)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a Seahorse XF cell culture microplate at a density of 2 x 10⁴ cells per well in 80 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Preparation of 3-MAA Treatment:
-
Prepare serial dilutions of 3-MAA from the 100 mM stock solution in Seahorse XF Base Medium to achieve final assay concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include a vehicle control (DMSO).
-
-
Cell Treatment:
-
After 24 hours of incubation, remove the complete culture medium from the wells.
-
Wash the cells gently with 150 µL of pre-warmed Seahorse XF Base Medium.
-
Add 180 µL of the prepared 3-MAA dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
-
Seahorse XF Analyzer Setup:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Load the prepared inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
-
Mitochondrial Respiration Assay:
-
Place the cell culture microplate in the Seahorse XF Analyzer.
-
Initiate the mitochondrial stress test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
-
Data Analysis:
-
Normalize the OCR data to the cell number in each well.
-
Calculate the key parameters of mitochondrial respiration: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.
-
Data Presentation:
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP Production (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 150.5 ± 12.3 | 110.2 ± 9.8 | 350.1 ± 25.6 | 132.6 ± 15.4 |
| 1 µM 3-MAA | 148.9 ± 11.5 | 108.7 ± 8.9 | 345.8 ± 23.1 | 132.1 ± 14.8 |
| 10 µM 3-MAA | 145.3 ± 10.8 | 105.1 ± 9.2 | 330.4 ± 21.7 | 127.4 ± 13.9 |
| 100 µM 3-MAA | 120.7 ± 9.9 | 85.6 ± 7.5 | 250.9 ± 18.4 | 107.9 ± 12.1 |
| 1 mM 3-MAA | 95.2 ± 8.1 | 60.3 ± 6.4 | 180.2 ± 15.3 | 89.3 ± 10.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Expected Outcome: This assay will reveal if 3-MAA has a dose-dependent effect on mitochondrial respiration. A significant decrease in maximal respiration and spare respiratory capacity at higher concentrations could suggest mitochondrial toxicity.
Workflow Diagram:
Application Note 2: Evaluation of this compound-Induced Oxidative Stress
Objective: To quantify the generation of reactive oxygen species (ROS) in human embryonic kidney cells (HEK293) following exposure to this compound using a DCFDA-based assay.
Background: An imbalance in fatty acid metabolism can lead to increased oxidative stress. This assay aims to determine if an accumulation of 3-MAA contributes to cellular oxidative stress by measuring the levels of intracellular ROS.
Experimental Protocol: ROS Detection with DCFDA
Materials:
-
HEK293 cells
-
96-well black, clear-bottom microplate
-
Complete cell culture medium
-
This compound (3-MAA) stock solution (100 mM in DMSO)
-
2',7'-Dichlorofluorescin diacetate (DCFDA)
-
Tert-butyl hydroperoxide (TBHP) as a positive control
-
Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells in a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Preparation of 3-MAA Treatment:
-
Prepare serial dilutions of 3-MAA in serum-free medium to achieve final assay concentrations (e.g., 10 µM, 100 µM, 1 mM, 10 mM). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM TBHP).
-
-
DCFDA Staining:
-
Remove the culture medium and wash the cells twice with 100 µL of pre-warmed HBSS.
-
Prepare a 10 µM DCFDA working solution in HBSS.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 45 minutes at 37°C in the dark.
-
-
Cell Treatment:
-
After incubation, remove the DCFDA solution and wash the cells twice with 100 µL of pre-warmed HBSS.
-
Add 100 µL of the prepared 3-MAA dilutions, vehicle control, or positive control to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at time zero using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Incubate the plate at 37°C and take readings at subsequent time points (e.g., 30, 60, and 120 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
-
Data Presentation:
| Treatment Group | Fold Change in Fluorescence (60 min) |
| Vehicle Control | 1.0 ± 0.1 |
| 10 µM 3-MAA | 1.1 ± 0.2 |
| 100 µM 3-MAA | 1.5 ± 0.3 |
| 1 mM 3-MAA | 2.8 ± 0.5 |
| 10 mM 3-MAA | 4.2 ± 0.7 |
| 100 µM TBHP (Positive Control) | 5.5 ± 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Expected Outcome: An increase in fluorescence intensity in 3-MAA-treated cells compared to the control would indicate an increase in intracellular ROS levels, suggesting that 3-MAA may induce oxidative stress.
Signaling Pathway Diagram:
References
Animal Models for Studying 3-Methyladipic Aciduria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic aciduria is a rare inherited metabolic disorder characterized by the urinary excretion of 3-methyladipic acid and 3-methylglutaconic acid. It is biochemically classified as a form of 3-methylglutaconic aciduria type I. This condition arises from a deficiency of the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase, which is encoded by the AUH gene.[1][2][3][4] This enzyme plays a crucial role in the catabolism of the branched-chain amino acid leucine (B10760876).[1][5] Its deficiency leads to the accumulation of upstream metabolites, including 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid and subsequently metabolized to this compound. The clinical presentation of 3-methyladipic aciduria can be highly variable, ranging from asymptomatic individuals to those with severe neurological impairment, including developmental delay and speech difficulties.[2][6]
Currently, there are no established and widely characterized animal models specifically for 3-methyladipic aciduria. However, based on the genetic etiology of the disease, an Auh knockout (KO) mouse model represents the most relevant and promising investigational tool. This document provides detailed application notes and protocols for the proposed generation and characterization of an Auh KO mouse model, drawing parallels from established models of other organic acidurias.
Proposed Animal Model: Auh Knockout Mouse
The generation of a mouse model with a targeted disruption of the Auh gene is the logical first step to recapitulating the biochemical and potential clinical phenotypes of 3-methyladipic aciduria. This can be achieved using CRISPR/Cas9 technology or by targeted deletion of a critical exon in embryonic stem cells. The resulting homozygous Auh knockout mice are expected to exhibit a biochemical profile similar to human patients.
Logical Framework for Auh Knockout Mouse Generation
Caption: Workflow for generating an Auh knockout mouse model.
Application Notes
The Auh KO mouse model will be instrumental for:
-
Pathophysiological Studies: Investigating the downstream cellular and systemic effects of 3-methylglutaconyl-CoA hydratase deficiency. This includes understanding the mechanisms of potential neurotoxicity and developmental delays.
-
Biomarker Discovery and Validation: Confirming the utility of urinary this compound and 3-methylglutaconic acid as reliable biomarkers and exploring novel, more sensitive markers in blood and tissues.
-
Preclinical Drug Development: Evaluating the efficacy and safety of potential therapeutic interventions, such as substrate reduction therapies, enzyme replacement therapies, or pharmacological chaperones.
-
Dietary Intervention Studies: Assessing the impact of dietary modifications, such as leucine restriction, on the biochemical and clinical phenotype of the mice.
Experimental Protocols
The following protocols are adapted from established methodologies used in the study of other organic acidurias and are proposed for the comprehensive characterization of the Auh KO mouse model.
Biochemical Phenotyping
Objective: To confirm the biochemical signature of 3-methyladipic aciduria in the Auh KO mouse.
Protocol: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Collection: House individual mice in metabolic cages for 24 hours to collect urine. Record the total volume. Store urine samples at -80°C until analysis.
-
Sample Preparation:
-
Thaw urine samples on ice.
-
To 50 µL of urine, add an internal standard (e.g., a stable isotope-labeled organic acid).
-
Perform liquid-liquid extraction with ethyl acetate (B1210297) to isolate organic acids.[7]
-
Evaporate the organic phase to dryness.
-
-
Derivatization: Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract and heat to convert the organic acids into their volatile trimethylsilyl (B98337) derivatives.
-
GC-MS Analysis:
-
Data Analysis: Normalize the concentration of this compound and 3-methylglutaconic acid to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Expected Quantitative Data
| Analyte | Wild-Type (WT) Mice | Auh KO Mice |
| This compound (µmol/mmol creatinine) | Not detectable or trace | Significantly elevated |
| 3-Methylglutaconic Acid (µmol/mmol creatinine) | Not detectable or trace | Significantly elevated |
| 3-Hydroxyisovaleric Acid (µmol/mmol creatinine) | Low levels | Elevated |
Histopathological Analysis
Objective: To identify any pathological changes in tissues, particularly the brain and liver, which are often affected in mitochondrial and organic acid disorders.
Protocol: Tissue Collection and Histology
-
Tissue Collection:
-
Anesthetize mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the brain, liver, kidneys, and other relevant organs.
-
Post-fix the tissues in 4% PFA overnight at 4°C.
-
-
Tissue Processing and Staining:
-
Dehydrate the tissues through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 5-10 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Perform Hematoxylin and Eosin (H&E) staining for general morphology.
-
For brain tissue, consider specific stains like Luxol Fast Blue for myelin and Nissl staining for neuronal cell bodies to assess for neurodegeneration or structural abnormalities.[10]
-
-
Microscopy and Analysis:
-
Examine the stained sections under a light microscope.
-
Quantify any observed pathologies, such as vacuolization, cellular infiltration, or cell death.
-
Expected Histopathological Findings in Auh KO Mice
| Tissue | Potential Finding |
| Brain | Spongiform changes, neuronal loss, astrogliosis (particularly in the basal ganglia). |
| Liver | Steatosis (fatty liver), mitochondrial abnormalities. |
| Kidney | Tubular damage.[11] |
Neurological and Behavioral Phenotyping
Objective: To assess for any neurological deficits or behavioral abnormalities that may correspond to the clinical symptoms observed in some patients.
Experimental Workflow for Behavioral Testing
References
- 1. 3-Methylglutaconic aciduria type I is caused by mutations in AUH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mutations in the AUH gene cause 3-methylglutaconic aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliancegenome.org [alliancegenome.org]
- 5. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 7. Urinary Amine and Organic Acid Metabolites Evaluated as Markers for Childhood Aggression: The ACTION Biomarker Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. A Mouse Model of L-2-Hydroxyglutaric Aciduria, a Disorder of Metabolite Repair | PLOS One [journals.plos.org]
- 11. Renal phenotyping in a hypomorphic murine model of propionic aciduria reveals common pathomechanisms in organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
Purchasing 3-Methyladipic Acid Standard for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the procurement and laboratory use of 3-Methyladipic acid analytical standards. It includes a summary of commercially available standards, their key properties, and detailed protocols for quality control and experimental analysis.
Sourcing and Selection of this compound
The selection of a this compound standard is contingent on the specific requirements of the intended application, such as the desired purity, quantity, and whether a specific enantiomer or a racemic mixture is needed. Below is a summary of offerings from prominent chemical suppliers.
Table 1: Commercially Available this compound Standards
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 3058-01-3 | 99% | 5 g |
| Cayman Chemical | This compound | 3058-01-3 | ≥95% | 5 g, 10 g, 25 g, 50 g |
| RayBiotech | This compound | 3058-01-3 | 98% | 500 mg |
| Santa Cruz Biotechnology | This compound | 3058-01-3 | - | Inquire for details |
| MedChemExpress | This compound | 3058-01-3 | - | 10 mM * 1 mL in DMSO |
| GlpBio | This compound | 3058-01-3 | - | Inquire for details |
| Abound | This compound | 3058-01-3 | 99% | 1 g, 5 g, 25 g |
| Aladdin Scientific | (R)-(+)-3-Methyladipic acid | 623-82-5 | min 96% | 1 g |
Note: Purity and availability are subject to change. Please refer to the supplier's website for the most current information.
Physicochemical Properties and Storage
Proper handling and storage are critical to maintaining the integrity of the this compound standard.
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [1][2] |
| Molecular Weight | 160.17 g/mol | [2][3] |
| Melting Point | 100-102 °C | [3][4] |
| Boiling Point | 230 °C at 30 mmHg | [3][4] |
| Solubility | DMF: 14 mg/mL, DMSO: 12 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 5 mg/mL | [5] |
| Storage Temperature | -20°C | [5][6] |
| Appearance | White to off-white crystalline powder | [7] |
Storage Recommendations: this compound should be stored in a tightly sealed container at -20°C to ensure long-term stability, which can be up to four years.[5][8] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[9]
Application: Biomarker in Refsum Disease
This compound is a key metabolite in the ω-oxidation pathway of phytanic acid.[6] In individuals with Adult Refsum Disease (ARD), a genetic disorder characterized by a deficiency in the α-oxidation pathway of phytanic acid, the ω-oxidation pathway becomes a significant route for phytanic acid degradation.[4][7] Consequently, elevated levels of this compound in urine can serve as a biomarker for this condition.[5][8]
Phytanic Acid ω-Oxidation Pathway
Caption: Phytanic acid ω-oxidation pathway leading to this compound.
Experimental Protocols
The following protocols are provided as a guide for the analysis of this compound in biological matrices. It is recommended to optimize these methods for your specific instrumentation and experimental conditions.
Workflow for Purchasing and Quality Control
Caption: Workflow for purchasing and initial quality control of the standard.
Protocol for Quantification of this compound in Urine by GC-MS
This protocol is adapted from methodologies for the analysis of urinary organic acids.[10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound or another dicarboxylic acid not present in the sample).
-
Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the tube and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound-TMS derivative and the internal standard.
-
4. Quantification:
-
Generate a calibration curve using the this compound standard prepared and derivatized in the same manner as the samples.
-
Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol for Purity Assessment of this compound Standard by HPLC-UV
This protocol is a general method for the analysis of dicarboxylic acids and may require optimization.
1. Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution for linearity assessment.
-
Dissolve a known amount of the purchased this compound in the same solvent to a final concentration of 1 mg/mL.
2. HPLC-UV Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
UV Detector Conditions:
-
Wavelength: 210 nm.
-
3. Data Analysis:
-
Assess the purity of the standard by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Confirm the identity of the main peak by comparing its retention time to that of a certified reference material, if available.
Safety Precautions
This compound is for laboratory research use only and is not intended for human or veterinary use.[5] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4] The material should be handled in a well-ventilated area.[4] Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound | 3058-01-3 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound(3058-01-3) 1H NMR [m.chemicalbook.com]
- 10. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving sensitivity of 3-Methyladipic acid detection methods
Welcome to the technical support center for the analysis of 3-Methyladipic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for improved sensitivity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound?
A1: The most prevalent methods for the quantification of this compound, an organic acid, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Due to the low volatility and polar nature of this compound, direct analysis can be challenging, often requiring a derivatization step to improve its chromatographic properties and detection sensitivity.[2]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a crucial sample preparation step for the GC-MS analysis of polar compounds like this compound.[2][3] It converts the non-volatile acid into a more volatile and thermally stable derivative, which improves peak shape, reduces adsorption to the GC column, and enhances sensitivity.[2][3] The most common derivatization techniques are silylation, which forms trimethylsilyl (B98337) (TMS) esters, and esterification, which forms fatty acid methyl esters (FAMEs).[3][4]
Q3: What are "matrix effects" in LC-MS/MS analysis and how can they affect the detection of this compound?
A3: Matrix effects in LC-MS/MS refer to the alteration of ionization efficiency (ion suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix (e.g., urine, plasma).[5][6][7] This can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in the detection of this compound.[6][8] Matrix effects are a significant concern in the analysis of complex biological samples.[5]
Troubleshooting Guides
GC-MS Analysis
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Derivatization | Optimize the derivatization reaction. For silylation with BSTFA, ensure the sample is dry and consider adjusting the reaction time and temperature (e.g., 60°C for 60 minutes).[3][4] For esterification with BF3-Methanol, ensure mild heating conditions (e.g., 50-60°C for about an hour).[4] |
| Suboptimal Injection Parameters | Switch from a split injection to a splitless injection to introduce more of the sample onto the column.[9] For very dilute samples, a Programmed Temperature Vaporization (PTV) inlet can be used for large volume injection, which can increase sensitivity by one to two orders of magnitude.[10] |
| Poor Chromatographic Peak Shape | Narrower peaks lead to better signal-to-noise ratios.[11] Consider using a shorter, smaller diameter GC column ("fast GC") to achieve sharper peaks.[10] Also, ensure the inlet liner is clean and appropriate for your injection mode.[11] |
| Low Detector Response | If using GC-MS/MS, optimize the Multiple Reaction Monitoring (MRM) transitions for this compound. MRM can significantly reduce background noise and improve the signal-to-noise ratio.[10] For single quadrupole GC-MS, ensure the ion source is clean and the detector voltage is appropriately set.[11] |
Logical Troubleshooting Workflow for Low GC-MS Sensitivity
Caption: Troubleshooting workflow for low GC-MS sensitivity of this compound.
LC-MS/MS Analysis
Issue 2: High Variability in Quantitative Results and Low Sensitivity for this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Matrix Effects | To assess matrix effects, compare the signal of this compound in a post-extraction spiked blank matrix to the signal in a neat solvent.[6][7] If significant ion suppression or enhancement is observed, consider the following: - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. - Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better clean up the sample and remove interfering matrix components.[12][13] - Modify Chromatography: Adjust the gradient or mobile phase composition to separate this compound from the interfering compounds.[6] |
| Poor Ionization Efficiency | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperatures.[14] Ensure the mobile phase pH is appropriate for the ionization of this compound (typically acidic for positive ion mode or basic for negative ion mode).[12] Avoid mobile phase additives known to cause ion suppression, such as trifluoroacetic acid (TFA), if possible.[15] |
| Contamination | High background noise can obscure the analyte signal.[16] Ensure high purity solvents and reagents are used.[15] Regularly clean the ion source and check for carryover from previous injections by running blank samples.[16][17] |
| Inconsistent Retention Time | Retention time shifts can lead to inaccurate quantification, especially in scheduled MRM methods.[14][16] This can be caused by column degradation, changes in mobile phase composition, or temperature fluctuations.[16] Ensure proper column equilibration between injections.[14] |
Signaling Pathway of Matrix Effects in LC-MS/MS
Caption: Impact of matrix components on the ionization of this compound.
Experimental Protocols
Protocol 1: Silylation Derivatization for GC-MS Analysis
This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester.
Materials:
-
Dried sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Autosampler vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Place the dried sample extract in an autosampler vial.[3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent like dichloromethane.[3]
Experimental Workflow for Silylation
Caption: Workflow for silylation derivatization of this compound.
Protocol 2: Esterification to FAMEs for GC-MS Analysis
This protocol details the formation of fatty acid methyl esters (FAMEs) from this compound using Boron Trifluoride (BF₃)-Methanol.
Materials:
-
Dried sample extract containing this compound
-
14% Boron Trifluoride (BF₃) in Methanol
-
Hexane (B92381) or Heptane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
-
Vortex mixer
-
Heating block or oven
-
Centrifuge
Procedure:
-
Place the dried sample into a screw-capped glass tube.[3]
-
Add 50 µL of 14% BF₃-Methanol solution to the sample.[4]
-
Cap the tube, vortex briefly, and heat at 60°C for 60 minutes.[4]
-
After cooling, add 0.5 mL of saturated NaCl solution.[4]
-
Add 0.6 mL of hexane, vortex thoroughly, and centrifuge to separate the layers.[3][4]
-
Transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[4]
-
The sample is now ready for GC-MS analysis.
References
- 1. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 16. zefsci.com [zefsci.com]
- 17. youtube.com [youtube.com]
troubleshooting failed 3-Methyladipic acid synthesis reactions
Welcome to the technical support center for the synthesis of 3-Methyladipic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during its synthesis. The following information is presented in a question-and-answer format to directly address potential challenges in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Route 1: Direct Oxidation of 3-Methylcyclohexanone (B152366)
This is a common and direct approach, but it can be prone to side reactions and low yields if not carefully controlled.
Question: My direct oxidation of 3-methylcyclohexanone is resulting in a low yield of this compound. What are the likely causes?
Answer: Low yields in the direct oxidation of 3-methylcyclohexanone can stem from several factors, often related to the harshness of the oxidizing agent and reaction conditions.
-
Incomplete Oxidation: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of the oxidizing agent to the starting material.
-
Over-oxidation and Side Reactions: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) can cleave other C-C bonds in the molecule, leading to the formation of shorter-chain dicarboxylic acids (e.g., 2-methylglutaric acid, 2-methylsuccinic acid) and other byproducts.[1] The presence of a methyl group can influence the stability of intermediates, potentially leading to a variety of side products.
-
Poor Temperature Control: These oxidations are often exothermic. A failure to control the temperature can lead to runaway reactions and the formation of undesired byproducts. For permanganate oxidations, careful temperature control is necessary to prevent excessive degradation.
-
Suboptimal pH: The pH of the reaction medium can significantly influence the reactivity of the oxidizing agent and the stability of the product. For instance, permanganate oxidations are often carried out under basic conditions.
Question: I'm using nitric acid for the oxidation and observing the evolution of brown fumes. Is this normal, and what are the potential side products?
Answer: Yes, the evolution of brown fumes (nitrogen dioxide, NO₂) is expected during nitric acid oxidations of cyclic ketones and alcohols.[2] However, excessive fuming can indicate a reaction that is proceeding too quickly.
Potential side products in the nitric acid oxidation of substituted cyclohexanones include shorter-chain dicarboxylic acids due to over-oxidation. The initial oxidation of the ketone to open the ring requires at least one α-hydrogen.[3] The reaction proceeds via enolization, and for an unsymmetrical ketone like 3-methylcyclohexanone, the reaction can proceed through the more stable enol tautomer, influencing the product distribution.[3][4] Common impurities in the synthesis of adipic acid, which are analogous to the byproducts in your synthesis, include glutaric acid and succinic acid.[1]
Route 2: Baeyer-Villiger Oxidation and Subsequent Hydrolysis
This two-step approach often provides better control and higher yields by first forming a lactone from the cyclic ketone, which is then hydrolyzed to the desired dicarboxylic acid.
Question: I am attempting a Baeyer-Villiger oxidation on 3-methylcyclohexanone, but the reaction is slow or incomplete. How can I improve it?
Answer: The Baeyer-Villiger oxidation converts a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid.[5] Issues with this reaction often relate to the choice of reagent and reaction conditions.
-
Reagent Reactivity: The reactivity of the peroxyacid is crucial. More reactive peroxyacids like trifluoroperacetic acid (TFPAA) are often more effective than meta-chloroperbenzoic acid (mCPBA) for less reactive ketones.[5]
-
Catalyst: In some cases, a Lewis acid or Brønsted acid catalyst can be used to activate the ketone's carbonyl group, making it more susceptible to attack by the peroxyacid.[6]
-
Steric Hindrance: While 3-methylcyclohexanone is not exceptionally hindered, steric factors can play a role. Ensure adequate reaction time and temperature.[7]
-
Solvent Choice: The choice of solvent can impact the reaction rate. A non-polar, aprotic solvent is typically used.
Question: My Baeyer-Villiger oxidation is complete, but I am struggling with the hydrolysis of the resulting 4-methyl-ε-caprolactone. What are the key parameters to control?
Answer: The hydrolysis of the lactone to the corresponding hydroxy acid (which is then oxidized in the second step of the overall process to the dicarboxylic acid) is a critical step.
-
pH Control: Hydrolysis is significantly faster under both acidic and basic conditions compared to neutral pH.[3] However, strong acidic conditions can sometimes promote polymerization or degradation of the product.[3] Alkaline hydrolysis is often more rapid than acid hydrolysis.[4]
-
Temperature: Increasing the temperature will increase the rate of hydrolysis. However, excessively high temperatures, especially under harsh pH conditions, can lead to product degradation.[3]
-
Incomplete Reaction: Insufficient reaction time or a temperature that is too low can lead to incomplete hydrolysis, resulting in a mixture of the desired product and unreacted lactone.[3]
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of 3-Methylcyclohexanone
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylcyclohexanone in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Peroxyacid: Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA) in the same solvent to the stirred ketone solution. The addition should be dropwise to maintain the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the excess peroxyacid by adding a saturated solution of sodium bicarbonate or sodium sulfite. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 4-methyl-ε-caprolactone.
Protocol 2: Alkaline Hydrolysis of 4-Methyl-ε-caprolactone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 4-methyl-ε-caprolactone in an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Heating: Heat the mixture to reflux and maintain the temperature for several hours.
-
Reaction Monitoring: Monitor the disappearance of the lactone by TLC or GC.
-
Work-up: After cooling the reaction mixture to room temperature, acidify it with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from hot water or a suitable organic solvent.
Data Presentation
Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate.
| Migratory Group | Aptitude |
| Tertiary alkyl | Highest |
| Cyclohexyl | High |
| Secondary alkyl, Phenyl | Medium |
| Primary alkyl | Low |
| Methyl | Lowest |
Data compiled from established principles of the Baeyer-Villiger oxidation.[8]
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Baeyer-Villiger synthesis route for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions [article.sapub.org]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
- 7. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
Technical Support Center: Optimizing Derivatization of 3-Methyladipic Acid for GC-MS Analysis
Welcome to the technical support center for the derivatization of 3-Methyladipic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a dicarboxylic acid, making it a polar and non-volatile compound. Direct injection onto a GC column results in poor chromatographic peak shape, low sensitivity, and potential interactions with the column's stationary phase.[1] Derivatization converts the polar carboxyl groups into less polar and more volatile esters or silyl (B83357) esters, making the molecule suitable for GC analysis.[1] This process improves peak symmetry, increases thermal stability, and enhances detection by the mass spectrometer.[2][3]
Q2: What are the most common derivatization methods for this compound?
A2: The two most widely used derivatization techniques for dicarboxylic acids like this compound are:
-
Silylation: This method replaces the acidic protons of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
-
Esterification (or Alkylation): This technique converts the carboxylic acids into esters, typically methyl esters (FAMEs - Fatty Acid Methyl Esters). A common reagent for this is Boron Trifluoride-Methanol (BF3-MeOH).
Q3: Which derivatization method is better for this compound?
A3: Both silylation and esterification are suitable for the analysis of low-molecular-weight dicarboxylic acids. Silylation with BSTFA is often preferred as it can provide lower detection limits and higher reproducibility, especially when dealing with small sample amounts. Silylation is also a relatively fast and high-yield reaction. However, silyl derivatives can be sensitive to hydrolysis and require anhydrous conditions. Esterification with BF3/methanol is a robust method, but it can be more time-consuming. The choice of method may also depend on the sample matrix and potential interfering substances.
Q4: I am seeing two peaks for my derivatized this compound. What could be the cause?
A4: The presence of two peaks likely indicates incomplete derivatization. This compound has two carboxyl groups, and if only one is derivatized, you will see a peak for the mono-derivatized product in addition to the fully derivatized one. To resolve this, you may need to optimize your reaction conditions, such as increasing the reaction time, temperature, or the amount of derivatizing reagent.
Q5: How can I ensure my derivatization reaction goes to completion?
A5: To ensure complete derivatization of both carboxyl groups in this compound, consider the following:
-
Reagent Excess: Use a sufficient molar excess of the derivatizing agent.
-
Catalyst: For silylation, the addition of a catalyst like 1% TMCS to BSTFA can improve reaction efficiency, especially for hindered compounds.
-
Reaction Temperature and Time: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration. For silylation with BSTFA, heating at 60-75°C for 30-60 minutes is common. For esterification with BF3-methanol, heating at around 60°C for 60 minutes is a good starting point.
-
Anhydrous Conditions: Silylating reagents are sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Ensure your sample and solvents are dry and perform the reaction in a moisture-free environment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peak or very small peak for derivatized this compound | 1. Incomplete derivatization. 2. Degradation of the analyte. 3. Loss of sample during workup. 4. Incorrect GC-MS parameters. | 1. Optimize derivatization conditions (increase reagent amount, temperature, or time). 2. Ensure the reaction temperature is not too high. 3. Handle the sample carefully during extraction and solvent evaporation steps. 4. Verify GC inlet temperature, column temperature program, and MS settings. |
| Multiple peaks for the analyte (e.g., mono- and di-derivatized) | 1. Incomplete derivatization of one or both carboxyl groups. 2. Presence of isomers in the standard or sample. | 1. Increase the molar excess of the derivatizing reagent. 2. Increase the reaction time and/or temperature. 3. For silylation, add a catalyst like TMCS. 4. Confirm the purity of your this compound standard. |
| Broad or tailing peaks | 1. Incomplete derivatization leaving polar carboxyl groups. 2. Active sites in the GC inlet liner or column. 3. Co-elution with interfering substances. | 1. Re-optimize the derivatization protocol to ensure complete reaction. 2. Use a deactivated GC inlet liner and a high-quality capillary column. Consider silylation of the liner. 3. Optimize the GC temperature program to improve separation. |
| Poor reproducibility | 1. Inconsistent reaction conditions (time, temperature). 2. Variable amounts of water in the sample or reagents. 3. Inconsistent sample workup. | 1. Use a heating block or water bath for precise temperature control and a timer for consistent reaction times. 2. Ensure all solvents and the sample are anhydrous, especially for silylation. 3. Standardize all pipetting and extraction steps. Use an internal standard for quantification. |
| Contaminant peaks in the chromatogram | 1. Impurities in the derivatizing reagent or solvents. 2. Contamination from glassware or sample handling. 3. Byproducts from the derivatization reaction. | 1. Use high-purity reagents and solvents. Run a reagent blank to identify contaminant peaks. 2. Thoroughly clean all glassware and use clean sample handling tools. 3. Some derivatization reagents can form byproducts; consult the manufacturer's literature. |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is a common and effective method for the derivatization of carboxylic acids.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Pyridine)
-
Heating block or oven
-
GC vials with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Place the dried sample (e.g., 10-100 µg) into a clean, dry GC vial.
-
Add 100 µL of an anhydrous solvent to dissolve the sample.
-
Add 50-100 µL of BSTFA + 1% TMCS to the vial. The volume may need to be optimized based on the amount of analyte.
-
Immediately cap the vial tightly and vortex for 10-20 seconds.
-
Heat the vial at 60-75°C for 30-60 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent.
Protocol 2: Esterification using Boron Trifluoride-Methanol (BF3-MeOH)
This protocol is a classic method for preparing fatty acid methyl esters, which is also applicable to dicarboxylic acids.
Materials:
-
This compound standard or dried sample extract
-
14% Boron Trifluoride in Methanol (BF3-MeOH)
-
Anhydrous Hexane (B92381) or Heptane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Heating block or water bath
-
Screw-capped glass tubes with PTFE liners
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the dried sample into a screw-capped glass tube.
-
Add 1-2 mL of 14% BF3-MeOH solution to the tube.
-
Cap the tube tightly and heat at 60-100°C for 15-60 minutes. A common starting point is 60°C for 60 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.
-
Vortex vigorously for 1-2 minutes to extract the methyl esters into the hexane layer.
-
Centrifuge for 5-10 minutes to aid phase separation.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Data Presentation
Table 1: Comparison of Derivatization Methods for Dicarboxylic Acids
| Parameter | Silylation (BSTFA) | Esterification (BF3-Methanol) | Reference(s) |
| Detection Limits | Lower (≤ 2 ng/m³) | Low (≤ 4 ng/m³) | |
| Reproducibility (RSD%) | Higher (≤ 10%) | Good (≤ 15%) | |
| Reaction Time | Typically 30-60 minutes | Can be more time-consuming (up to 1 hour or more) | |
| Sensitivity to Moisture | High | Moderate | |
| Derivative Stability | Prone to hydrolysis | Generally stable |
Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: A logical troubleshooting guide for common GC-MS analysis issues.
References
Technical Support Center: 3-Methyladipic Acid Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyladipic acid (3-MAA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound (3-MAA) is a dicarboxylic acid with the chemical formula C7H12O4 and a molecular weight of 160.17 g/mol .[1] It is a white crystalline powder with a melting point of 100-102 °C and a boiling point of 230 °C at 30 mmHg.[1] In a biological context, it is a metabolite of phytanic acid, formed via the ω-oxidation pathway.[2] It serves as a biomarker for certain metabolic disorders, such as Refsum disease, where the primary α-oxidation pathway of phytanic acid is deficient.[3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C.
Q3: In which solvents is this compound soluble?
A3: The solubility of this compound varies depending on the solvent. It is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and phosphate-buffered saline (PBS) at pH 7.2.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem: Poor peak shape or peak tailing.
-
Possible Cause 1: Active sites in the GC system.
-
Solution: Dicarboxylic acids are prone to interacting with active sites in the injector liner and column. Use a deactivated liner and a high-quality, low-bleed column. Conditioning the column according to the manufacturer's instructions can also help.[6]
-
-
Possible Cause 2: Incomplete derivatization.
-
Solution: Ensure that the derivatization reaction goes to completion. Optimize the reaction conditions, including temperature and time. For trimethylsilyl (B98337) (TMS) derivatization, heating at around 70-80°C for 30-60 minutes is common.[6][7] Ensure all reagents are anhydrous, as moisture can quench the derivatization agent.
-
-
Possible Cause 3: Column overloading.
-
Solution: Reduce the amount of sample injected, dilute the sample, or increase the split ratio.[8]
-
Problem: Low sensitivity or no peak detected.
-
Possible Cause 1: Incomplete derivatization.
-
Solution: As mentioned above, optimize the derivatization procedure. Consider using a different derivatization agent if problems persist. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice for organic acids.
-
-
Possible Cause 2: Adsorption of the analyte.
-
Solution: Use a deactivated liner and column to minimize adsorption.
-
-
Possible Cause 3: Sample degradation.
Problem: Contamination peaks in the chromatogram.
-
Possible Cause 1: Contaminated reagents or solvents.
-
Solution: Run a blank analysis with only the derivatization reagent and solvent to check for contamination. Use high-purity solvents and fresh reagents.
-
-
Possible Cause 2: Column bleed or septum bleed.
-
Solution: Use a high-quality, low-bleed column and septum. Condition the column properly.
-
High-Performance Liquid Chromatography (HPLC) and LC-MS Analysis
Problem: Poor retention of this compound (elutes at or near the void volume).
-
Possible Cause: High polarity of dicarboxylic acids.
-
Solution: Due to its polar nature, 3-MAA is not well-retained on traditional C18 columns in reversed-phase chromatography. Consider the following:
-
Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of highly polar compounds.
-
Ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionic compounds like dicarboxylic acids.[6]
-
-
Problem: Poor peak shape (tailing or fronting).
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. For dicarboxylic acids, a low pH (e.g., 2.5-3.5) is often used to suppress ionization.[6]
-
-
Possible Cause 2: Sample solvent is stronger than the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]
-
Problem: Matrix effects in LC-MS (ion suppression or enhancement).
-
Possible Cause: Co-eluting endogenous compounds from the biological matrix.
-
Solution:
-
Improve sample preparation: Use a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.[10][11]
-
Optimize chromatography: Adjust the chromatographic conditions to separate 3-MAA from the interfering compounds.
-
Use a stable isotope-labeled internal standard: This can help to compensate for matrix effects.
-
-
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by GC-MS
This protocol provides a general procedure for the analysis of 3-MAA in urine. Optimization may be required for specific instrumentation and sample types.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Transfer a specific volume of the supernatant (e.g., 1 mL) to a clean glass tube. The volume may be normalized based on creatinine (B1669602) concentration.
-
Add an internal standard (e.g., a stable isotope-labeled 3-MAA or another dicarboxylic acid not present in the sample).
-
-
Extraction:
-
Acidify the urine sample to a pH of less than 2 with HCl.[7]
-
Saturate the sample with sodium chloride.[7]
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Repeat the extraction.[7]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[7]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 37°C).[7]
-
-
Derivatization:
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.[6]
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
MS Parameters:
-
Protocol 2: Use of this compound in Cell Culture
This protocol provides a general guideline for treating cultured cells with 3-MAA. Specific concentrations and incubation times should be optimized based on the cell type and experimental goals.
-
Preparation of 3-MAA Stock Solution:
-
Dissolve this compound powder in a suitable solvent, such as DMSO or ethanol, to create a concentrated stock solution (e.g., 10-100 mM).
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in culture plates or flasks at a density that will allow for the desired treatment duration without reaching over-confluence.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
Treatment of Cells:
-
On the day of the experiment, dilute the 3-MAA stock solution into the complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the medium is non-toxic to the cells (typically <0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing 3-MAA.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After the incubation period, cells can be harvested for various downstream analyses, such as viability assays, gene expression analysis, or metabolic profiling.
-
Data Presentation
Table 1: Quantitative Data on this compound Excretion in Patients with Adult Refsum Disease.
| Parameter | Value | Reference |
| Plasma half-life of Phytanic Acid | 22.4 days | [3] |
| ω-oxidation contribution to Phytanic Acid excretion (initial) | 30% | [3] |
| Capacity of ω-oxidation pathway (mg PA/day) | 6.9 (2.8-19.4) | [3] |
| Capacity of ω-oxidation pathway (µmol PA/day) | 20.4 (8.3-57.4) | [3] |
| Correlation of 3-MAA excretion with plasma PA levels (r-value) | 0.61 (P = 0.03) | [3] |
| Increase in 3-MAA excretion during a 56h fast | 208 ± 58% | [3] |
Table 2: Example GC-MS Parameters for Organic Acid Analysis.
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | [6] |
| Injector Temperature | 250°C | [6] |
| Oven Program | 80°C (2 min), then 10°C/min to 280°C (5 min) | [6] |
| Carrier Gas | Helium | [6] |
| Flow Rate | 1 mL/min | [6] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [6] |
| Ionization Energy | 70 eV | [6] |
| Ion Source Temperature | 230°C | [6] |
| Quadrupole Temperature | 150°C | [6] |
| Scan Range (m/z) | 40 - 550 | [6] |
Visualizations
Caption: Phytanic Acid ω-Oxidation Pathway leading to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. erndim.org [erndim.org]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. metbio.net [metbio.net]
- 9. Recovery of 400 Chemicals with Three Extraction Methods for Low Volumes of Human Plasma Quantified by Instrumental Analysis and In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Resolution in Chromatographic Separation of Dicarboxylic Acids
Welcome to the technical support center for the chromatographic separation of dicarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their separation methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good resolution for dicarboxylic acids?
A1: Dicarboxylic acids present several challenges in chromatographic separation due to their high polarity, structural similarity, and potential for ionization. Their high polarity can lead to poor retention on traditional reversed-phase columns. Furthermore, the presence of two carboxylic acid groups means that their ionization state is highly dependent on the mobile phase pH, which can significantly impact retention and peak shape. Achieving separation between structurally similar dicarboxylic acids, such as isomers, can also be difficult.
Q2: Which chromatographic modes are most suitable for dicarboxylic acid separation?
A2: The most common modes for separating dicarboxylic acids are ion-exclusion chromatography (IEC) and reversed-phase high-performance liquid chromatography (RP-HPLC).[1] IEC is often preferred as it separates analytes based on their pKa, which is ideal for weak organic acids.[1] RP-HPLC can also be effective, particularly when the mobile phase pH is controlled to suppress the ionization of the carboxylic acid groups, thereby increasing their retention on the non-polar stationary phase.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option for retaining and separating these polar compounds.[3]
Q3: How does mobile phase pH affect the resolution of dicarboxylic acids?
A3: Mobile phase pH is a critical parameter for the separation of dicarboxylic acids. For RP-HPLC, a mobile phase pH below the pKa of the dicarboxylic acids will suppress their ionization, making them less polar and increasing their retention on the non-polar stationary phase.[4] This "ion suppression" can lead to sharper peaks and improved resolution. It is generally recommended to use a mobile phase pH that is at least one to two pH units away from the pKa of the analytes to ensure they are in a single ionization state. In ion-exclusion chromatography, the pH of the mobile phase influences the degree of ionization and, consequently, the extent of exclusion from the stationary phase pores, which dictates the separation.
Q4: Can derivatization improve the separation and detection of dicarboxylic acids?
A4: Yes, pre-column derivatization can significantly enhance the analysis of dicarboxylic acids. Since many dicarboxylic acids lack a strong chromophore, derivatization with a UV-active or fluorescent tag can greatly improve detection sensitivity. Derivatization can also alter the chromatographic properties of the acids, for example, by making them less polar for better retention in reversed-phase chromatography.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or No Separation
Poor resolution between dicarboxylic acid peaks is a common issue that can often be resolved by systematically adjusting the chromatographic conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 1-2 pH units below the pKa of the dicarboxylic acids to ensure complete ion suppression in RP-HPLC. | Increased retention and improved peak shape, leading to better resolution. |
| Incorrect Mobile Phase Composition | In RP-HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. | Increased retention times for all analytes, which may improve the separation between closely eluting peaks. |
| Inadequate Column Chemistry | For RP-HPLC, consider a column with a different stationary phase chemistry (e.g., a polar-embedded or polar-endcapped column) that provides alternative selectivity for polar analytes. For ion-exclusion chromatography, ensure the column is appropriate for organic acid analysis. | Altered elution order or increased separation between critical pairs due to different interactions with the stationary phase. |
| Suboptimal Temperature | Lowering the column temperature can increase retention and may improve resolution for some analytes. Conversely, in some cases, increasing the temperature can improve efficiency and resolution. It is an important parameter to optimize. | Changes in retention times and potentially improved selectivity between analytes. |
| Inappropriate Flow Rate | In most cases, decreasing the flow rate will increase the efficiency of the separation and can lead to better resolution, although it will also increase the analysis time. | Narrower peaks and improved resolution between them. |
Issue 2: Peak Tailing
Peak tailing for dicarboxylic acids is often a sign of unwanted secondary interactions between the analytes and the stationary phase.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Residual Silanols | Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (0.1-0.5%) to block active silanol (B1196071) groups on the silica-based stationary phase. | Symmetrical peak shape due to the masking of active sites on the stationary phase. |
| Incomplete Ion Suppression | Ensure the mobile phase pH is sufficiently low (at least 1-2 pH units below the analyte pKa) to fully protonate the carboxylic acid groups. A buffer should be used to maintain a stable pH. | Reduced peak tailing as the non-ionized form of the acid has fewer secondary interactions. |
| Column Overload | Reduce the concentration of the sample or the injection volume. | Improved peak shape as the stationary phase is no longer saturated. |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained contaminants. If the problem persists, consider replacing the guard column or the analytical column. | Restoration of good peak shape if the tailing was caused by contamination. |
Below is a logical workflow for troubleshooting poor resolution in dicarboxylic acid chromatography.
Caption: Troubleshooting workflow for poor resolution.
Data Presentation
The following table summarizes the effect of different chromatographic parameters on the retention and resolution of dicarboxylic acids.
| Parameter | Change | Effect on Retention Time | Effect on Resolution | Chromatographic Mode |
| Mobile Phase pH | Decrease (for RP-HPLC) | Increase | Generally Improves | RP-HPLC |
| Organic Solvent % | Decrease (for RP-HPLC) | Increase | May Improve | RP-HPLC |
| Column Temperature | Increase | Generally Decrease | Variable, needs optimization | RP-HPLC, IEC |
| Flow Rate | Decrease | Increase | Generally Improves | RP-HPLC, IEC |
| Buffer Concentration | Increase | May Decrease | May Improve Peak Shape | RP-HPLC, IEC |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Dicarboxylic Acid Separation
This protocol provides a general method for the separation of a mixture of dicarboxylic acids using reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
Dicarboxylic acid standards (e.g., oxalic, malonic, succinic, glutaric, adipic acid)
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid or perchloric acid
-
C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Standard Preparation:
-
Prepare individual stock solutions of each dicarboxylic acid in HPLC grade water at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions to a final concentration of 50-100 µg/mL for each acid in the mobile phase.
3. Mobile Phase Preparation:
-
Prepare an aqueous mobile phase by adding a sufficient amount of phosphoric acid or perchloric acid to HPLC grade water to achieve a pH between 2.5 and 3.0. A common starting concentration is 0.1% (v/v).
-
The organic mobile phase is HPLC grade acetonitrile or methanol.
-
Degas both mobile phases before use.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Acidified water (pH 2.5-3.0)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% B
-
25-26 min: 30% to 5% B
-
26-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
5. Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the mixed standard solution and record the chromatogram.
-
Optimize the gradient, temperature, and pH as needed to improve resolution.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup of Dicarboxylic Acids from Biological Fluids
This protocol describes a general procedure for the extraction and concentration of dicarboxylic acids from a biological matrix like plasma or urine using a polymeric reversed-phase SPE cartridge.
1. Materials and Reagents:
-
Polymeric reversed-phase SPE cartridge (e.g., 100-200 mg)
-
Methanol
-
HPLC grade water
-
Formic acid or acetic acid
-
Sample (e.g., plasma, urine)
2. Sample Pre-treatment:
-
Centrifuge the biological sample to remove any particulate matter.
-
Acidify the supernatant to a pH of 2-3 with formic acid or acetic acid to ensure the dicarboxylic acids are in their protonated form.
3. SPE Procedure:
Caption: SPE workflow for dicarboxylic acids.
4. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
This technical support center provides a foundation for addressing common challenges in the chromatographic separation of dicarboxylic acids. For more specific issues, further method development and optimization will be necessary.
References
- 1. diduco.com [diduco.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. The effects of temperature and mobile phase on the retention of aliphatic carboxylic acids in hydrophilic interaction chromatography on zwitterionic stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
3-Methyladipic Acid: A Comparative Guide for its Diagnostic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 3-Methyladipic acid (3-MAA) as a diagnostic marker, primarily focusing on its role in Adult Refsum Disease (ARD). We will explore its biochemical basis, compare its diagnostic performance with alternative biomarkers, and provide detailed experimental protocols for its quantification.
Introduction to this compound
This compound is a dicarboxylic acid that is not typically found in significant amounts in the urine of healthy individuals. Its presence, particularly at elevated levels, is indicative of specific metabolic dysregulations. The primary clinical significance of 3-MAA is as a secondary biomarker for Adult Refsum Disease, a rare, autosomal recessive peroxisomal disorder.
In healthy individuals, the branched-chain fatty acid, phytanic acid, obtained from dietary sources, is metabolized through α-oxidation. In ARD, a deficiency in the enzyme phytanoyl-CoA hydroxylase impairs this primary pathway, leading to the accumulation of phytanic acid in plasma and tissues. This triggers an alternative metabolic route, ω-oxidation, which results in the formation and subsequent urinary excretion of this compound.
While strongly associated with ARD, mildly elevated levels of 3-MAA can also be observed in other metabolic conditions, particularly those affecting mitochondrial function. However, in these cases, it is generally considered a non-specific finding.
Comparative Analysis of Diagnostic Markers for Adult Refsum Disease
The diagnosis of Adult Refsum Disease primarily relies on the measurement of phytanic acid in plasma, which is the gold-standard biomarker. This compound serves as a valuable, albeit secondary, marker.
| Biomarker | Matrix | Diagnostic Utility in ARD | Advantages | Limitations |
| Phytanic Acid | Plasma, Serum | Primary/Confirmatory | High sensitivity and specificity for ARD. Directly reflects the metabolic block. | Levels can be influenced by recent dietary intake of phytanic acid. |
| This compound (3-MAA) | Urine | Secondary/Supportive | Non-invasive sample collection (urine). Reflects the activity of the alternative ω-oxidation pathway. | Less specific than phytanic acid; can be elevated in other metabolic disorders. Levels are dependent on the extent of phytanic acid accumulation and ω-oxidation capacity.[1] |
| Pristanic Acid | Plasma | Supportive | Can also be elevated in ARD due to the metabolic block. | Also elevated in other peroxisomal disorders. |
Experimental Data Summary:
A study by Wierzbicki et al. (2003) provided key quantitative data on the relationship between phytanic acid and 3-MAA in patients with ARD.
| Parameter | Value | Reference |
| Capacity of the ω-oxidation pathway | 6.9 (range 2.8–19.4) mg/day | Wierzbicki et al., 2003[1][2] |
| Correlation between urinary 3-MAA excretion and plasma phytanic acid levels | r = 0.61 (P = 0.03) | Wierzbicki et al., 2003[1][2] |
| Increase in 3-MAA excretion during a 56-hour fast | 208 ± 58% | Wierzbicki et al., 2003[1][2] |
This data highlights that while there is a significant correlation between plasma phytanic acid and urinary 3-MAA, the relationship is not perfectly linear, and the capacity of the ω-oxidation pathway can vary among individuals.
This compound in Other Metabolic Disorders
Urinary organic acid analysis, which includes the measurement of 3-MAA, is a common screening tool for various inborn errors of metabolism. While elevated 3-MAA is a hallmark of ARD, it can also be detected in other conditions, often in conjunction with other abnormal metabolites.
| Disorder Category | Role of this compound | Key Differentiating Markers |
| Mitochondrial Disorders | Non-specific finding; may be mildly elevated. | Lactic acid, pyruvic acid, 3-methylglutaconic acid, Krebs cycle intermediates. |
| Fatty Acid Oxidation Defects | Generally not a primary marker. | Specific acylcarnitines, dicarboxylic acids. |
The presence of 3-MAA in the context of other metabolic disorders is typically a secondary finding and lacks the diagnostic specificity it holds for ARD. Therefore, a comprehensive urinary organic acid profile is crucial for differential diagnosis.
Experimental Protocols
The quantification of this compound in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) as part of a broader urinary organic acid profile.
1. Sample Preparation (Urine)
-
Collection: A random or first-morning urine sample is collected in a clean container.
-
Storage: Samples should be stored frozen (-20°C or lower) until analysis to prevent degradation of metabolites.[3]
-
Normalization: Urinary creatinine (B1669602) concentration is measured to normalize the excretion of organic acids.
-
Extraction:
-
To a defined volume of urine (normalized to creatinine), add an internal standard (e.g., a stable isotope-labeled analog of an organic acid not typically present in urine).
-
Acidify the urine sample to a pH of ~1-2 using hydrochloric acid.
-
Extract the organic acids into an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of ethyl acetate and other solvents) by vortexing.
-
Separate the organic phase from the aqueous phase by centrifugation.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
2. Derivatization
To make the non-volatile organic acids suitable for GC-MS analysis, they must be chemically modified (derivatized) to increase their volatility. A common two-step derivatization process is used:
-
Oximation: The dried extract is first treated with a methoxylamine hydrochloride solution in pyridine (B92270) to convert keto-acids to their methoxime derivatives. This is typically done by heating at 60-80°C for 30-60 minutes.
-
Silylation: Subsequently, a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to convert carboxyl and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers. This reaction is also carried out at an elevated temperature (e.g., 60-80°C) for a set period.[4]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in split or splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 70-80°C), hold for a few minutes, and then ramp up to a final temperature of around 280-300°C.
-
-
Mass Spectrometer:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Acquisition Mode: The mass spectrometer is typically operated in full scan mode to acquire a mass spectrum for each eluting compound. Selected ion monitoring (SIM) can be used for targeted quantification to increase sensitivity and specificity.
-
Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards and spectral libraries (e.g., NIST/Wiley).
-
Quantification: The concentration of 3-MAA is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.
-
Visualizations
Caption: Metabolic fate of phytanic acid in Adult Refsum Disease (ARD).
Caption: Workflow for urinary organic acid analysis by GC-MS.
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. academic.oup.com [academic.oup.com]
3-Methyladipic Acid: A Comparative Analysis in Healthy and Diseased States
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Methyladipic acid (3-MAA) levels in healthy individuals versus those with Adult Refsum Disease (ARD), a rare inherited metabolic disorder. The information presented is supported by experimental data to aid in research and drug development efforts related to metabolic disorders.
Introduction
This compound is a dicarboxylic acid that is typically present in trace amounts in human urine. It is a metabolic product of the ω-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. In healthy individuals, the primary metabolic pathway for phytanic acid is α-oxidation. However, in individuals with Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase impairs the α-oxidation pathway. This leads to an accumulation of phytanic acid and a greater reliance on the alternative ω-oxidation pathway, resulting in significantly elevated levels of 3-MAA in urine.[1][2] Consequently, urinary 3-MAA serves as a key biomarker for diagnosing and monitoring ARD.[1][3]
Quantitative Data Summary
The following table summarizes the urinary excretion levels of this compound in healthy individuals and patients with Adult Refsum Disease. The data is primarily based on a study by Wierzbicki et al. (2003), which investigated the metabolism of phytanic acid and the excretion of 3-MAA.
| Population | Condition | Urinary this compound (3-MAA) Levels | Reference |
| Healthy Controls | Healthy | Generally undetectable or present at very low, trace levels. Following an oral phytanic acid load, levels remained undetectable in one study. | [2] |
| Patients | Adult Refsum Disease (ARD) | Significantly elevated. The capacity of the ω-oxidation pathway, leading to 3-MAA, is reported to be 20.4 (range 8.3–57.4) µmol/day.[1][2] | [1][2] |
It is important to note that in other conditions such as certain mitochondrial diseases and diabetes, while alterations in other organic acids are observed, a significant and consistent elevation of this compound is not a characteristic finding.[4][5][6]
Metabolic Pathway of Phytanic Acid
The metabolism of phytanic acid is crucial in understanding the elevation of 3-MAA in Adult Refsum Disease. The following diagram illustrates the primary α-oxidation pathway, which is deficient in ARD, and the alternative ω-oxidation pathway.
Experimental Protocols
The quantification of this compound in urine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a representative protocol for the analysis of urinary organic acids.
1. Sample Collection and Preparation:
-
Collect a random or 24-hour urine sample in a sterile container without preservatives.
-
Store the sample at -20°C or lower until analysis.
-
Thaw the urine sample and centrifuge to remove any particulate matter.
-
An aliquot of urine, often normalized to creatinine (B1669602) concentration, is used for the analysis.
2. Extraction of Organic Acids:
-
Add an internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in urine) to the urine aliquot.
-
Acidify the urine sample to a pH of approximately 1-2 using a strong acid (e.g., HCl).
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. The organic acids will partition into the organic layer.
-
Repeat the extraction process to ensure complete recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To increase the volatility of the organic acids for GC-MS analysis, a derivatization step is necessary.
-
A common method is silylation, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
The dried extract is reconstituted in the derivatization reagent and heated (e.g., at 70-80°C for 30-60 minutes) to form trimethylsilyl (B98337) (TMS) esters of the organic acids.
4. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in split or splitless mode.
-
Temperature Program: A temperature gradient is used to separate the different organic acids. An example program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280-300°C).
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) ionization is typically used.
-
Acquisition Mode: The mass spectrometer can be operated in full scan mode to identify all eluted compounds or in Selected Ion Monitoring (SIM) mode for targeted quantification of specific ions corresponding to 3-MAA and the internal standard, which provides higher sensitivity and specificity.
-
Quantification: The concentration of 3-MAA is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.
-
The following diagram outlines the general workflow for the quantification of urinary this compound.
Conclusion
The quantification of urinary this compound is a valuable tool in the diagnosis and management of Adult Refsum Disease. Its levels are significantly elevated in ARD patients due to a metabolic shift from the deficient α-oxidation to the ω-oxidation of phytanic acid. In contrast, 3-MAA is typically undetectable or present in trace amounts in healthy individuals. The established GC-MS methodology provides a robust and sensitive platform for the accurate measurement of this critical biomarker, aiding researchers and clinicians in understanding and addressing this rare metabolic disorder.
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methyladipate excretion in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis and management of mitochondrial disease: a consensus statement from the Mitochondrial Medicine Society - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics in Diabetes and Diabetic Complications: Insights from Epidemiological Studies [mdpi.com]
- 6. Urinary excretion of 3-hydroxy-3-methylglutaric acid in the diabetic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical methods for 3-Methyladipic acid
A comprehensive comparison of analytical methodologies is crucial for researchers and drug development professionals to ensure accurate and reliable quantification of biomarkers like 3-Methyladipic acid (3-MAA). 3-MAA is a dicarboxylic acid that can be a key metabolite in certain metabolic disorders. This guide provides a comparative overview of two primary analytical techniques for 3-MAA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide presents a summary of quantitative performance data, detailed experimental protocols, and a logical workflow for cross-validation to aid in the selection and implementation of the most suitable method.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of organic acids, including dicarboxylic acids similar to this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and method optimization.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | 0.9874–0.9994[1] | >0.99[2] |
| Limit of Detection (LOD) | 3–272 ng/mL[1] | 0.05–15 µM[2] |
| Limit of Quantification (LOQ) | 0.10 and 11.03 μg mL-1[3][4] | 0.07–20 µM[2] |
| Precision (%RSD) | 0.4% and 2.3% for repeatability[3][4] | <20% CV at LLOQ[2] |
| Recovery | 100–111%[1] | 82% and 110%[3][4] |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS are outlined below. These protocols are based on established methods for organic acid analysis and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method typically involves derivatization to increase the volatility of the analyte for gas chromatographic separation.
1. Sample Preparation (Extraction and Derivatization)
-
Extraction: For biological samples like plasma or urine, a liquid-liquid extraction or solid-phase extraction (SPE) is performed to isolate the organic acids.[1] Anionic exchange SPE cartridges are often effective.[1]
-
Derivatization: The carboxylic acid groups of 3-MAA are derivatized to form more volatile esters. A common method is esterification using BF3-Methanol.[5]
-
The dried extract is reconstituted in a suitable solvent (e.g., methanol).
-
A derivatizing agent (e.g., 14% BF3-Methanol) is added.
-
The mixture is heated (e.g., at 60°C for 30 minutes) to facilitate the reaction.
-
After cooling, the derivatives are extracted into an organic solvent (e.g., hexane).
-
The organic layer is collected and concentrated before GC-MS analysis.[5]
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 70°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized 3-MAA.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS methods offer the advantage of analyzing polar compounds like 3-MAA directly, often without the need for derivatization.
1. Sample Preparation
-
Extraction: A simple protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724) is often sufficient for plasma or serum samples.[2] For urine samples, a "dilute-and-shoot" approach after centrifugation may be used.
-
Derivatization (Optional but can improve performance): While not always necessary, derivatization can enhance chromatographic retention on reversed-phase columns and improve ionization efficiency.[6]
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.
-
Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for 3-MAA.[9]
-
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods to ensure consistency and reliability of results.
Caption: Workflow for Analytical Method Cross-Validation.
References
- 1. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. validation-of-a-hplc-method-for-simultaneous-determination-of-main-organic-acids-in-fruits-and-juices - Ask this paper | Bohrium [bohrium.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer [mdpi.com]
- 7. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methyladipic Acid Across Different Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that has garnered significant attention in the biomedical field, primarily as a urinary metabolite. Its presence and concentration in biological fluids can be indicative of specific metabolic pathways and potential enzymatic deficiencies. While extensively studied in humans in the context of inherited metabolic disorders, a comprehensive comparative analysis across different species is crucial for a broader understanding of its physiological roles and metabolic significance. This guide provides an objective comparison of 3-MAA in various species, supported by available experimental data, detailed methodologies, and visual representations of relevant metabolic pathways.
Presence and Metabolism of this compound
The occurrence of this compound is intrinsically linked to the metabolism of branched-chain fatty acids, particularly phytanic acid. Phytanic acid is a saturated fatty acid derived from the bacterial degradation of chlorophyll (B73375) in the gut of ruminants and is also found in dairy products and certain fish.[1][2]
In Mammals (Humans and other Primates)
In humans and other non-human primates, 3-MAA is a key metabolite in the ω-oxidation pathway of phytanic acid.[3][4][5] This pathway serves as an alternative to the primary α-oxidation pathway for phytanic acid degradation. In individuals with Adult Refsum Disease (ARD), a rare inherited disorder, a deficiency in the α-oxidation pathway leads to an accumulation of phytanic acid. Consequently, the ω-oxidation pathway becomes more prominent, resulting in elevated levels of 3-MAA excreted in the urine. This makes urinary 3-MAA a critical biomarker for the diagnosis and monitoring of ARD.
In Other Animals
The ω-oxidation of fatty acids is a metabolic process that occurs in various animal species. In insects like honeybees, this pathway is essential for the production of pheromones. While the direct involvement of 3-MAA in these processes is not explicitly documented, the presence of the ω-oxidation pathway suggests that other species consuming phytanic acid or similar branched-chain fatty acids may also produce 3-MAA.
In Plants
Plants utilize ω-oxidation of fatty acids for the biosynthesis of biopolyesters like cutin and suberin, which are crucial components of the plant cuticle. These polymers provide a protective barrier against environmental stresses. While dicarboxylic acids are known components of these biopolyesters, the specific presence of 3-MAA has not been widely reported.
In Microorganisms
The microbial world exhibits vast metabolic diversity. Bacteria in the rumen of ruminant animals are responsible for the initial breakdown of chlorophyll to phytol (B49457), a precursor of phytanic acid. Furthermore, various microorganisms, including marine bacteria, are capable of degrading phytol and phytanic acid. While the complete degradation pathways are still being elucidated, it is plausible that 3-MAA could be an intermediate in the microbial catabolism of phytanic acid, especially in environments where ω-oxidation is a relevant metabolic strategy. Some engineered microbes have also been developed for the biosynthesis of various dicarboxylic acids.
Quantitative Data
The quantification of 3-MAA is most established in human clinical chemistry, particularly for the diagnosis of Adult Refsum Disease.
| Species | Sample Type | Condition | This compound Concentration | Reference |
| Human | Urine | Adult Refsum Disease | Elevated levels (used as a biomarker) | |
| Human | Plasma | Adult Refsum Disease | Correlates with urinary excretion |
Quantitative data for this compound in other species is currently limited in the scientific literature.
Experimental Protocols
The analysis of this compound and other dicarboxylic acids typically involves chromatographic methods coupled with mass spectrometry.
Sample Preparation (General)
-
Extraction: For biological fluids like urine or plasma, a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under acidic conditions is commonly employed to isolate the organic acids. For solid samples like tissues or soil, a homogenization step followed by solvent extraction is necessary.
-
Derivatization: Dicarboxylic acids are often not volatile enough for gas chromatography. Therefore, a derivatization step is required to convert them into more volatile esters, typically trimethylsilyl (B98337) (TMS) esters.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization: Electron impact (EI) is a common ionization method.
-
Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions, allowing for identification and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is an alternative for the analysis of non-volatile compounds and can sometimes be performed without derivatization.
-
Liquid Chromatography:
-
Column: A reverse-phase column (e.g., C18) is often used.
-
Mobile Phase: A gradient of an aqueous solution (often with a pH modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for separation.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is a common technique for LC-MS.
-
Detection: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or a combination (e.g., QTOF).
-
Signaling Pathways and Metabolic Workflows
Phytanic Acid Metabolism in Mammals
The following diagram illustrates the primary (α-oxidation) and alternative (ω-oxidation) pathways for phytanic acid metabolism in mammals. In Adult Refsum Disease, the α-oxidation pathway is deficient, leading to the increased production of this compound via the ω-oxidation pathway.
Caption: Phytanic acid metabolism pathways in mammals.
General Experimental Workflow for 3-MAA Analysis
The following diagram outlines a typical workflow for the analysis of this compound from a biological sample.
Caption: General workflow for 3-MAA analysis.
Conclusion
The study of this compound provides a fascinating window into the metabolism of branched-chain fatty acids. While its role as a biomarker for Adult Refsum Disease in humans is well-established, its presence and function in other species remain largely unexplored. The ω-oxidation pathway, responsible for 3-MAA production, is conserved across different kingdoms of life, suggesting a broader significance for this metabolite than is currently appreciated. Further research, employing sensitive analytical techniques like GC-MS and LC-MS, is needed to elucidate the comparative biochemistry of this compound and to uncover its potential roles in the metabolism of animals, plants, and microorganisms. This knowledge will not only enhance our fundamental understanding of lipid metabolism but may also open new avenues for drug development and diagnostics.
References
- 1. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. m.youtube.com [m.youtube.com]
The Correlation Between 3-Methyladipic Acid Excretion and Plasma Phytanic Acid Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the correlation between urinary 3-methyladipic acid (3-MAA) excretion and plasma phytanic acid levels. It is intended for researchers, scientists, and professionals in drug development investigating fatty acid metabolism and related disorders. This document summarizes key experimental data, details the methodologies used in pivotal studies, and visualizes the relevant metabolic pathways.
Introduction
Phytanic acid, a branched-chain fatty acid derived from dietary sources, is primarily metabolized through alpha-oxidation within the peroxisomes.[1][2] A deficiency in this pathway leads to an accumulation of phytanic acid, characteristic of Adult Refsum Disease (ARD), a neurological disorder.[1] In instances where alpha-oxidation is impaired, an alternative metabolic route, omega-oxidation, becomes significant. This pathway metabolizes phytanic acid to dicarboxylic acids, including this compound (3-MAA), which is then excreted in the urine.[3][4] Understanding the relationship between plasma phytanic acid and urinary 3-MAA is crucial for monitoring disease progression and the efficacy of therapeutic interventions.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a cross-sectional study investigating the correlation between plasma phytanic acid and urinary 3-MAA excretion in patients with Adult Refsum Disease.
| Parameter | Value | Significance | Reference |
| Correlation Coefficient (r) | 0.61 | P = 0.03 | [3][5] |
| Capacity of ω-oxidation pathway | 6.9 (2.8–19.4) mg PA/day | Represents the daily metabolic capacity for phytanic acid via this alternative pathway. | [3][5] |
| Increase in 3-MAA excretion during a 56h fast | 208 ± 58% | Paralleled a 158% (125–603)% rise in plasma phytanic acid, demonstrating the pathway's dependence on substrate concentration. | [3][5] |
| Plasma PA half-life (new ARD patient) | 22.4 days | Indicates slow elimination of phytanic acid. | [3][5] |
| Initial contribution of ω-oxidation to PA excretion (new ARD patient) | 30% | Highlights the immediate role of this pathway in newly diagnosed cases. | [3][5] |
Experimental Protocols
The data presented above were primarily derived from a study involving patients with Adult Refsum Disease. The methodologies employed in this key research are detailed below.
Study Design
A cross-sectional study was conducted with 11 patients diagnosed with Adult Refsum Disease. Additionally, a 40-day study of a newly diagnosed patient and a 56-hour fasting study in five patients were performed.[3][5]
Sample Collection and Analysis
-
Plasma Phytanic Acid: Blood samples were collected, and plasma was separated. Phytanic acid concentrations were determined using gas chromatography-mass spectrometry (GC-MS).
-
Urinary this compound: Urine samples were collected over a 24-hour period. The concentration of this compound was quantified using gas chromatography-mass spectrometry (GC-MS).
-
Adipose Tissue Phytanic Acid: Fat biopsies were obtained to measure the storage of phytanic acid.
Fasting Study Protocol
Five patients underwent a supervised 56-hour fast. Plasma phytanic acid and urinary 3-MAA levels were monitored throughout the fasting period to assess the dynamic relationship between substrate availability and metabolite excretion.[3][5]
Metabolic Pathways
The metabolism of phytanic acid involves two primary pathways: alpha-oxidation and omega-oxidation. The following diagrams illustrate these processes.
Caption: Metabolic pathways of phytanic acid.
The diagram above illustrates the primary alpha-oxidation pathway and the alternative omega-oxidation pathway for phytanic acid metabolism. In cases of alpha-oxidation deficiency, the omega-oxidation pathway becomes more active, leading to the production and excretion of this compound.
Conclusion
The available evidence strongly supports a positive correlation between plasma phytanic acid levels and the urinary excretion of this compound, particularly in individuals with impaired alpha-oxidation. The omega-oxidation pathway serves as a crucial, albeit limited, alternative route for phytanic acid metabolism. The quantification of urinary 3-MAA can be a valuable non-invasive biomarker for monitoring the metabolic state of patients with disorders of phytanic acid metabolism. Further research is warranted to fully elucidate the regulatory mechanisms of the omega-oxidation pathway and its potential as a therapeutic target.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Guide to the Reproducibility of 3-Methyladipic Acid Measurements
For researchers, scientists, and professionals in drug development, the ability to reliably quantify biomarkers across different laboratories is paramount. 3-Methyladipic acid (3-MAA), a dicarboxylic acid, has garnered interest as a potential biomarker in various metabolic disorders. However, the assurance of reproducible measurements is a critical prerequisite for its validation and clinical utility. This guide provides a comparative overview of the analytical methodologies used for 3-MAA quantification, shedding light on the factors that influence inter-laboratory reproducibility and offering insights based on available experimental data.
Analytical Methodologies for this compound Quantification
The measurement of this compound in biological matrices, such as urine and plasma, predominantly relies on two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method possesses distinct advantages and considerations regarding sample preparation, sensitivity, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust technique for the analysis of volatile and thermally stable small molecules. For non-volatile compounds like 3-MAA, a chemical derivatization step is necessary to increase their volatility.
Typical Workflow:
-
Sample Preparation: Extraction of organic acids from the biological matrix (e.g., urine, plasma) using liquid-liquid extraction or solid-phase extraction.
-
Derivatization: Chemical modification of 3-MAA to a more volatile form, commonly through silylation (e.g., using BSTFA) or esterification.
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
MS Detection and Quantification: The separated components are ionized and detected by the mass spectrometer, which provides structural information and allows for quantification based on the ion abundance.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has gained prominence for its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
Typical Workflow:
-
Sample Preparation: Generally simpler than for GC-MS, often involving protein precipitation followed by filtration or a straightforward liquid-liquid or solid-phase extraction.
-
LC Separation: The sample extract is injected into the liquid chromatograph and separated based on its polarity and interaction with the stationary phase of the LC column (e.g., reversed-phase or mixed-mode chromatography).
-
MS Detection and Quantification: The eluting compounds are ionized (e.g., via electrospray ionization - ESI) and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) is often used for enhanced specificity and sensitivity through multiple reaction monitoring (MRM).
Data Presentation: Performance of Analytical Methods
The reproducibility of an analytical method is intrinsically linked to its performance characteristics, which are determined during method validation. While specific validation data for 3-MAA across multiple labs is scarce, the following tables summarize typical performance parameters for organic acid analysis using GC-MS and LC-MS, as well as inter-laboratory precision data from a broader metabolomics study.
Table 1: Typical Analytical Performance of GC-MS for Organic Acid Analysis
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Precision (RSD) | < 15% | [1] |
| Accuracy (Recovery) | 85-115% | [1] |
| Limit of Detection (LOD) | Low µg/L to ng/L range | [1] |
| Limit of Quantification (LOQ) | Low µg/L to ng/L range | [1] |
Table 2: Typical Analytical Performance of LC-MS for Organic Acid Analysis
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [2] |
| Precision (RSD) | < 15% | [2] |
| Accuracy (Recovery) | 80-120% | [2] |
| Limit of Detection (LOD) | Low µg/L to pg/L range | [3] |
| Limit of Quantification (LOQ) | 0.2 - 6 µg/mL | [2] |
Table 3: Inter-laboratory Reproducibility from a Targeted Metabolomics Study
This table presents data from a multi-laboratory study using a standardized targeted metabolomics platform, which provides an indication of the expected inter-laboratory coefficient of variation (CV) for different classes of metabolites. While 3-MAA was not specifically reported, the data for other small molecules serves as a valuable proxy.
| Metabolite Class | Median Inter-laboratory CV (%) | Reference |
| Amino Acids | ~10% | [4] |
| Acylcarnitines | ~15-20% | [4] |
| Glycerophospholipids | ~10-15% | [4] |
| Sphingolipids | ~10% | [4] |
| Overall (189 metabolites) | 7.6% | [4] |
This data suggests that for well-characterized small molecules using a harmonized protocol, an inter-laboratory CV of less than 20% is achievable.[4]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving high reproducibility. Below are generalized protocols for the analysis of this compound using GC-MS and LC-MS.
Protocol 1: GC-MS Analysis of this compound in Urine
-
Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of 3-MAA or a structurally similar dicarboxylic acid not present in the sample).
-
Acidify the urine to pH 1-2 with HCl.
-
Perform liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Selected Ion Monitoring (SIM) for target ions of derivatized 3-MAA and the internal standard.
-
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
-
Sample Preparation and Extraction:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient tailored to separate 3-MAA from other isomers and matrix components.
-
Injection Volume: 5 µL.
-
MS Ionization: Electrospray Ionization (ESI) in negative mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) with optimized transitions for 3-MAA and the internal standard.
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Reference Ranges for Urinary 3-Methyladipic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview for establishing reference ranges for urinary 3-methyladipic acid, a key biomarker in certain metabolic disorders. It includes a summary of its biochemical origins, analytical methodologies, and a comparison with alternative biomarkers, supported by experimental data.
Introduction to this compound
This compound is a dicarboxylic acid that is not typically a major component of urine in healthy individuals. However, its excretion can be significantly increased in certain inherited metabolic disorders, most notably Adult Refsum Disease. In this condition, the primary pathway for the breakdown of phytanic acid, known as alpha-oxidation, is deficient. This leads to the activation of an alternative pathway, omega-oxidation, resulting in the production and urinary excretion of this compound. Therefore, the quantification of urinary this compound serves as a valuable diagnostic and monitoring tool.
Biochemical Pathway of this compound Formation
The formation of this compound is a direct consequence of the omega-oxidation of phytanic acid. This pathway becomes significant when the primary alpha-oxidation pathway is impaired.
Figure 1: Simplified pathway of this compound formation via ω-oxidation of Phytanic Acid.
Establishing Reference Ranges
The concentration of organic acids in urine can vary significantly with age, diet, and ethnicity. Therefore, it is crucial to establish age- and population-specific reference ranges for accurate clinical interpretation. Urinary organic acid concentrations are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution, and are expressed as a ratio (e.g., mmol/mol creatinine).
Reference Ranges for Urinary this compound
While the importance of reference ranges is well-established, specific quantitative ranges for urinary this compound in large, diverse, healthy populations are not widely and consistently reported in the literature. Many studies on urinary organic acids identify this compound but do not provide specific reference intervals for it. However, based on available data, the following provides an estimate of expected values.
| Population | Urinary this compound (mmol/mol creatinine) |
| Healthy Pediatrics | Typically low or undetectable to trace amounts. |
| Healthy Adults | Typically low or undetectable to trace amounts. |
| Adult Refsum Disease | Significantly elevated. |
Note: The provided ranges are qualitative due to the limited availability of specific quantitative data in the literature for healthy populations. It is highly recommended that individual laboratories establish their own reference ranges based on their specific patient population and analytical methods.
Comparison with Alternative Biomarkers
The primary diagnostic biomarker for Adult Refsum Disease is the measurement of phytanic acid in plasma or serum.
| Biomarker | Fluid | Advantages | Disadvantages |
| This compound | Urine | Non-invasive sample collection. Reflects metabolic flux through the ω-oxidation pathway. | Levels can be low and may overlap with healthy individuals in mild cases. Less established reference ranges. |
| Phytanic Acid | Plasma/Serum | Gold standard for diagnosis. High concentrations are pathognomonic. Well-established reference ranges. | Invasive sample collection (blood draw). |
The excretion of this compound has been shown to correlate with plasma phytanic acid levels in patients with Adult Refsum Disease[1]. This suggests that urinary this compound can be a useful, non-invasive marker for monitoring dietary compliance and the effectiveness of treatment in these patients.
Experimental Protocols
The quantification of urinary this compound is typically performed as part of a broader urinary organic acid analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow for Urinary Organic Acid Analysis
Figure 2: General experimental workflow for urinary organic acid analysis by GC-MS.
Key Methodological Steps:
-
Sample Preparation: A specific volume of urine, normalized to its creatinine concentration, is used for analysis. An internal standard (e.g., a non-physiological organic acid like tropic acid) is added to correct for extraction and derivatization efficiency.
-
Extraction: Organic acids are extracted from the urine matrix using a solvent such as ethyl acetate. This step isolates the compounds of interest from interfering substances.
-
Derivatization: The extracted organic acids are chemically modified to increase their volatility and thermal stability for GC analysis. A common method is silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions. The mass spectrum of a compound is a unique fingerprint that allows for its identification and quantification.
-
Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard. The final concentration is then normalized to the urinary creatinine concentration.
Conclusion
The determination of urinary this compound is a valuable tool in the diagnosis and management of Adult Refsum Disease. While it serves as a strong indicator of activated omega-oxidation of phytanic acid, its clinical utility is maximized when used in conjunction with plasma phytanic acid measurements. The establishment of robust, age-stratified reference ranges in diverse populations is an ongoing need to further refine its diagnostic accuracy. The use of standardized GC-MS protocols is essential for reliable and reproducible quantification. This guide provides a framework for researchers and clinicians to understand the context, methodology, and comparative value of measuring urinary this compound.
References
Comparative Analysis of 3-Methyladipic Acid in Clinical Studies: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive statistical analysis of 3-Methyladipic acid (3-MAA) data from various clinical studies. It offers an objective comparison of 3-MAA levels in different patient populations and healthy individuals, supported by experimental data and detailed methodologies.
This compound is a dicarboxylic acid that serves as a metabolite in human biochemical pathways. Its clinical significance is most pronounced in the context of Adult Refsum Disease (ARD), a rare genetic disorder characterized by the accumulation of phytanic acid. In individuals with ARD, the primary alpha-oxidation pathway for phytanic acid is deficient, leading to its metabolism through the alternative omega (ω)-oxidation pathway, which results in the formation and subsequent urinary excretion of 3-MAA.[1] Consequently, urinary 3-MAA is a key biomarker for diagnosing and monitoring this condition. Beyond ARD, alterations in 3-MAA levels have been explored in other metabolic disorders, including diabetic kidney disease and mitochondrial disorders, suggesting a broader, albeit less defined, role in metabolic dysregulation.
Quantitative Data Summary
The following tables summarize the quantitative data on urinary this compound excretion from clinical studies in various patient populations and healthy controls.
| Population | Number of Subjects (n) | Mean Urinary this compound Excretion | Range of Urinary this compound Excretion | Study |
| Patients with Adult Refsum Disease (ARD) | 11 | 6.9 mg/day (PA equivalent) | 2.8–19.4 mg/day (PA equivalent) | Wierzbicki et al. (2003)[1] |
| Healthy Controls | 4 | 3.4 mg/g creatinine | Not Reported | Wierzbicki et al. (2003) |
| Heterozygotes for ARD | 2 | 5.2 mg/g creatinine | Not Reported | Wierzbicki et al. (2003) |
PA: Phytanic Acid
| Clinical Condition | Observation on this compound Levels | Study Finding |
| Diabetic Kidney Disease (Type 2 Diabetes) | Significantly Reduced | A metabolomic study identified this compound as one of the urinary metabolites with significantly reduced levels in patients with type 2 diabetes and chronic kidney disease. |
| Mitochondrial Disorders | Qualitative Association | Urinary organic acid analysis in patients with mitochondrial respiratory chain defects has shown elevated levels of various metabolites, including dicarboxylic acids and 3-methylglutaconic acid (a structurally similar compound). While not providing specific quantitative data for 3-MAA, these studies suggest that alterations in its excretion may be associated with mitochondrial dysfunction.[2] |
Metabolic Pathway of this compound Formation
The primary clinically relevant pathway for this compound formation is the ω-oxidation of phytanic acid. This pathway becomes significant in individuals with Adult Refsum Disease where the α-oxidation pathway is impaired.
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Relationship between Mitochondrial Respiratory Chain Activities in Muscle and Metabolites in Plasma and Urine: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methyladipic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for compounds like 3-Methyladipic acid is not only a matter of regulatory compliance but also a cornerstone of a robust safety culture. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Hazard Profile of this compound
Before handling or disposing of any chemical, it is crucial to be fully aware of its potential hazards. This compound is classified with the following hazards.[1]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Immediate Safety and Handling Protocols
When preparing this compound for disposal, all personnel must adhere to the following safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1]
-
Lab Coat: A standard lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling the powder and generating dust, use a dust mask (e.g., N95 type).
Handling and Storage of Waste:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe in dust or vapors.[2]
-
Handle the waste in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Store waste in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2]
Step-by-Step Disposal Procedure for this compound
Disposal of this compound, as with most laboratory chemicals, is regulated and must not be done through standard trash or sewer systems.[4] The following procedure outlines the required steps for compliant disposal through an institution's Environmental Health and Safety (EHS) program.
Step 1: Container Selection and Preparation
-
Select a container that is compatible with this compound. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[4]
-
Ensure the container is in good condition, free from leaks or cracks, and has a secure, leak-proof screw-on cap.[3]
-
Place the primary waste container inside a larger, chemically compatible secondary container to prevent spills and segregate it from incompatible wastes.[3] The secondary container should be capable of holding 110% of the volume of the primary container.[3]
Step 2: Waste Collection and Labeling
-
Carefully transfer the this compound waste into the prepared container. If it is a solid, avoid creating dust.[2][5] If it is in a solution, pour carefully to avoid splashing.
-
As soon as the first of the waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department to the container.[4][6]
-
Fill out the hazardous waste tag completely and legibly. The following information is mandatory:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
Quantity: The estimated amount of waste in the container.
-
Date of Generation: The date the waste was first added to the container.[4]
-
Principal Investigator: The name and contact number of the responsible researcher.[4]
-
Hazard Pictograms: Mark the appropriate hazard symbols (e.g., for irritant).[4]
-
Step 3: Managing Contaminated Materials
-
Solid Waste: Any lab materials contaminated with this compound, such as gloves, absorbent paper, or weighing boats, should be considered hazardous waste.[3] These items must be double-bagged in clear plastic bags, sealed, and labeled with a hazardous waste tag detailing the chemical contaminant.[3]
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (such as water) before they can be disposed of as regular trash.[6][7] The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[6][7] After rinsing, deface the original label on the container.[6]
Step 4: Storage and Disposal Request
-
Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area within your laboratory.
-
Be mindful of institutional and regulatory limits on the quantity of waste that can be stored and the time allowed for accumulation.[3]
-
Once the container is full or the accumulation time limit is approaching, submit a hazardous waste collection request to your EHS department.[3]
General Quantitative Disposal Guidelines
The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting. These are general guidelines; always consult your institution's specific EHS policies.
| Parameter | Guideline | Rationale |
| Maximum Accumulation Volume | 55 gallons per waste stream | Federal and state regulations often set this limit for satellite accumulation areas.[3][6] |
| Maximum Accumulation Time | 90 days from the start of accumulation | Ensures timely disposal and reduces the risks associated with long-term storage of hazardous materials.[3] |
| Sink Disposal pH Range | pH 5.5 - 10.5 | Only for small quantities of dilute, approved inorganic acids and bases with written permission from EHS.[8] Not generally applicable to organic acids like this compound without specific approval. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. isotope.com [isotope.com]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. acs.org [acs.org]
Safe Handling and Disposal of 3-Methyladipic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-Methyladipic acid in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, proper personal protective equipment and handling procedures are mandatory.
Immediate Safety and Hazard Information
Chemical Identification:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-methyl-hexanedioic acid |
| CAS Number | 3058-01-3 |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
Hazard Summary:
| Hazard | GHS Classification | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Body Part | Required PPE | Material/Standard | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and/or a face shield. | Splash-proof, polycarbonate lenses are recommended. | Essential for protecting eyes from dust particles and splashes. Standard safety glasses do not offer sufficient protection. |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling acids. | Inspect gloves for any signs of damage before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills. For larger quantities, an impervious apron should also be worn. | --- |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | An N95 dust mask may be suitable for low-level exposure. For higher potential exposures or in case of inadequate ventilation, a respirator with an appropriate cartridge is necessary. | To minimize the inhalation of dust particles. |
| Feet | Closed-toe shoes. | --- | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial to prevent accidents and maintain the integrity of this compound.
Experimental Workflow
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required personal protective equipment as detailed in the PPE table.
-
Prepare a designated workspace within a certified chemical fume hood to minimize inhalation of dust.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels.
-
-
Handling:
-
Carefully weigh the desired amount of this compound on weighing paper or in a suitable container. Avoid generating dust.
-
Transfer the solid carefully into the reaction vessel.
-
If dissolving, add the solvent slowly to the solid to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all work surfaces with a suitable cleaning agent.
-
Properly dispose of any contaminated disposable PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Spill Response
For a small spill (less than 5 grams):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite (B1170534) or sand to avoid generating dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
Label the waste container and dispose of it according to the disposal plan.
For a large spill (more than 5 grams):
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department and emergency services.
-
Do not attempt to clean up a large spill without proper training and equipment.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect solid waste, including leftover chemical and contaminated absorbents, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Collect contaminated liquid waste (solutions of this compound) in a separate, compatible, and labeled hazardous waste container.
-
Contaminated disposable PPE (gloves, etc.) should be placed in a designated hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
-
Storage:
-
Store waste containers in a designated and properly managed satellite accumulation area.
-
Keep containers tightly closed except when adding waste.
-
-
Disposal:
-
Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
